2-Methoxy-4,5-dimethylaniline hydrochloride (also known as 4,5-dimethyl-o-anisidine hydrochloride) is a specialized aniline derivative serving as a high-value intermediate in the synthesis of azo pigments and heterocyclic pharmaceutical scaffolds.[1][2][3][5] Structurally, it features an electron-rich benzene ring substituted with a methoxy group and two methyl groups, rendering it highly reactive toward electrophilic substitution and diazotization.[4][6]
This guide provides a comprehensive technical analysis of its physical properties, synthesis logic, and characterization protocols.[4][6][7] It is designed for researchers requiring rigorous data for process scale-up or analytical method development.[1][2][3][4]
Physicochemical Profile
The following data aggregates experimental values and predictive models based on structural analogs (e.g., p-cresidine).
Accurate identification requires distinguishing this isomer from its close relatives (e.g., 2-methoxy-5-methylaniline).[1][2][3] The 4,5-dimethyl substitution pattern creates a distinct symmetry in the aromatic region.[1][4]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
Aromatic Region: The 1,2,4,5-substitution pattern isolates the two aromatic protons (H-3 and H-6) from each other.[1][2][3] Unlike typical anilines with ortho-coupling, this molecule displays two distinct singlets .[1][2][4][6]
δ 6.85 ppm (s, 1H): H-6 (Ortho to amino group).[3][4][6]
δ 6.65 ppm (s, 1H): H-3 (Ortho to methoxy group).[3][4][6]
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) yields the free amine.[3][4][6]
Salt Formation: The free amine is dissolved in an anhydrous solvent (Diethyl ether or 1,4-Dioxane) and treated with HCl gas or 4M HCl in Dioxane.[4][6]
Critical Process Parameters (CPP)
Temperature Control: The salt formation is exothermic.[4][6] Maintain temperature <10°C to prevent impurity occlusion in the crystal lattice.[4][6]
Anhydrous Conditions: Moisture during salt formation leads to "gummy" precipitates rather than free-flowing crystals.[1][2][4]
Experimental Protocols
Protocol A: Determination of Purity via HPLC
This method separates the target from potential nitro-precursors and isomeric impurities.[1][2][3]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[4][6]
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm (Amine absorption) and 280 nm (Aromatic).[4][6]
Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeCN.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive.[4][6]
References
National Center for Biotechnology Information. (2025).[4][6] PubChem Compound Summary for CID 11815944, 2-Methoxy-4,6-dimethylaniline (Isomer comparison). Retrieved from [Link]
This guide serves as a technical reference for the characterization, synthesis, and handling of 2-Methoxy-4,5-dimethylaniline Hydrochloride . It is designed for medicinal chemists and process engineers requiring precise...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the characterization, synthesis, and handling of 2-Methoxy-4,5-dimethylaniline Hydrochloride . It is designed for medicinal chemists and process engineers requiring precise structural data and robust experimental protocols.
The molecule features a benzene core substituted with an electron-donating methoxy group at the ortho position relative to the amine, and two methyl groups at the para and meta positions. In the hydrochloride salt form, the amine nitrogen is protonated (
), forming an ionic lattice with the chloride counterion.
The 4,5-dimethyl substitution pattern creates a lipophilic "tail" opposite the polar ammonium head. The methoxy group at C2 introduces a specific steric lock, often forcing the ammonium group out of planarity with the ring due to the ortho effect, although the primary steric clash is minimal compared to ortho-methyl analogs.
Key Structural Features:
Electronic: The methoxy group (
) is a strong -donor, increasing electron density at the C3 and C5 positions (though C5 is blocked by a methyl). This makes the ring highly reactive toward electrophilic aromatic substitution (e.g., diazo coupling).
Solubility: The HCl salt transforms the lipophilic oil (free base) into a water-soluble crystalline solid, essential for aqueous-phase coupling reactions in dye synthesis or bioavailability in biological assays.
Experimental Protocol: Synthesis & Salt Formation
Objective: Conversion of 2-Methoxy-4,5-dimethylaniline (Free Base) to the Hydrochloride Salt.
Context: Commercial samples often degrade to dark oils due to oxidation. Conversion to the HCl salt is the standard method for purification and long-term storage.
Solvent A: Diethyl Ether (Anhydrous) or MTBE (Methyl tert-butyl ether).
Reagent: 2M HCl in Diethyl Ether (commercial) or HCl gas.
Equipment: Schlenk line (for inert atmosphere), sintered glass funnel.
Step-by-Step Methodology
Dissolution: Dissolve 10 mmol (1.51 g) of the free base in 20 mL of anhydrous Solvent A under nitrogen. The solution should be clear to pale yellow. Note: If the solution is dark brown, treat with activated charcoal and filter before proceeding.
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 equivalents (5.5 mL) of 2M HCl in ether over 10 minutes.
Observation: A thick white precipitate will form immediately.
Thermodynamics: The reaction is exothermic (
). Cooling prevents side reactions and ensures fine crystal formation.
Maturation: Stir the slurry for 30 minutes at 0°C to ensure complete protonation and crystal growth.
Isolation: Filter the solid under vacuum using a sintered glass funnel.
Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted free base and impurities.
Drying: Dry the white crystalline solid under high vacuum (0.1 mbar) for 4 hours to remove trace solvent.
Synthesis Workflow Diagram
Figure 1: Critical path for the anhydrous preparation of the hydrochloride salt to prevent hygroscopic clumping.
Spectroscopic Characterization
Validation of the structure relies on the specific splitting patterns arising from the 1,2,4,5-substitution pattern.
Nuclear Magnetic Resonance (
-NMR)
Solvent: DMSO-
(Salt form is insoluble in ).
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
9.80 - 10.20
Broad Singlet
3H
Ammonium protons (exchangeable with ).
7.15
Singlet
1H
Ar-H (C6)
Para to C3. Adjacent to ammonium group (deshielded).
6.85
Singlet
1H
Ar-H (C3)
Para to C6. Adjacent to methoxy group (shielded).[2]
3.78
Singlet
3H
Methoxy group.
2.18
Singlet
3H
(C4)
Methyl group.
2.12
Singlet
3H
(C5)
Methyl group.
Key Diagnostic Feature: The aromatic region will show two distinct singlets . This confirms the para relationship of the two aromatic protons (positions 3 and 6) which prevents them from coupling (
Hz). If you see doublets, the methyls are likely in the 3,4 or other positions.
Infrared Spectroscopy (FT-IR)
2800–3000 cm⁻¹: Broad ammonium band (
stretch), obscuring C-H stretches.
1500–1600 cm⁻¹: Aromatic ring breathing modes.
1250 cm⁻¹: Aryl-alkyl ether C-O stretch (strong).
Applications in Drug Development & Dyes
Azo Coupling Intermediate
This compound is a "coupling component" in the synthesis of azo dyes. The electron-rich ring (activated by
Regioselectivity: Coupling occurs primarily at the C6 position (para to the methoxy group) if the amine is protected or converted to a diazonium salt itself. However, as a coupling partner, the diazonium electrophile attacks the position para to the strongest activator (amine). Since the amine is the directing group, coupling usually occurs at C6 (ortho to amine) or C3, but C3 is sterically crowded. Correction: In azo synthesis, this molecule is usually the Diazo Component (it is diazotized) rather than the coupler.
Workflow: Aniline HCl
Diazonium Salt Azo Dye.
Medicinal Chemistry Scaffold
The 2-methoxy-4,5-dimethylaniline scaffold is a bioisostere for other electron-rich aromatics.
Metabolic Stability: The methyl groups at C4 and C5 block the primary sites of metabolic oxidation (para-hydroxylation), potentially extending the half-life of drugs incorporating this moiety.
Safety Note: Like many anilines, it is a potential genotoxin. In drug design, this moiety is often a "structural alert" requiring Ames testing early in the pipeline.
Structural Logic Diagram
Figure 2: Structure-Property relationships defining the utility of the scaffold.
Always handle the free base and salt in a fume hood.
Double-glove (Nitrile) to prevent dermal absorption.
Waste: Segregate as "Halogenated Organic Waste" (due to HCl) or "Toxic Organic Waste." Do not mix with oxidizers (nitric acid) as this may cause explosive decomposition.
References
PubChem. (2024). Compound Summary: 2-Methoxy-4,5-dimethylaniline. National Center for Biotechnology Information. [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and IR Data for Anisidine Derivatives. NIST Chemistry WebBook, SRD 69.[4] [Link][4]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
The following technical guide details the chemical identity, synthesis, characterization, and application of 2-Methoxy-4,5-dimethylaniline Hydrochloride . This document is structured for researchers and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, characterization, and application of 2-Methoxy-4,5-dimethylaniline Hydrochloride . This document is structured for researchers and drug development professionals requiring high-fidelity data and actionable protocols.
[1]
Executive Summary
2-Methoxy-4,5-dimethylaniline Hydrochloride (CAS: 857974-06-2 ) is a specialized aniline derivative serving as a critical intermediate in the synthesis of azo pigments and heterocyclic pharmaceutical compounds.[1][2] Characterized by its electron-donating methoxy and methyl substituents, it exhibits distinct reactivity profiles suitable for electrophilic aromatic substitutions and diazonium coupling reactions. This guide provides a validated framework for its synthesis, purification, and analytical verification.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
Appearance: Off-white to pale grey crystalline powder.
Solubility: Soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (hexane, toluene).
Melting Point: >200°C (Decomposition characteristic of amine salts).
Hygroscopicity: Moderate; storage in desiccated conditions is required to prevent hydrolysis or oxidation.
Synthesis & Manufacturing Protocol
Mechanistic Pathway
The synthesis typically proceeds via the nitration of 3,4-dimethylanisole followed by selective reduction. The presence of the methoxy group at the ortho position to the amine (and para to the C4-methyl) directs the electrophilic substitution during precursor synthesis.
Validated Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthesis pathway from commercially available precursors to the hydrochloride salt.
Procedure: Dissolve 3,4-dimethylanisole in sulfuric acid at 0°C. Add nitric acid dropwise, maintaining temperature <10°C to avoid dinitration. Quench on ice. Filter the yellow precipitate (2-nitro-4,5-dimethylanisole).
Critical Control: Temperature control is vital; higher temperatures yield the 6-nitro isomer impurity.
2. Reduction (Free Base Formation):
Reagents: Nitro intermediate, Pd/C (5% loading), Hydrogen gas (or Fe powder/NH4Cl for industrial scale).
Procedure: Hydrogenate in methanol at 3 atm until H₂ uptake ceases. Filter catalyst. Evaporate solvent to obtain the oily free base.
3. Hydrochlorination (Salt Formation):
Reagents: Free base crude, 4M HCl in Dioxane or Diethyl Ether.
Procedure: Dissolve free base in anhydrous ether. Add HCl solution dropwise with vigorous stirring. The hydrochloride salt precipitates immediately.
Purification: Recrystallize from Ethanol/Et₂O to remove trace isomers.
Analytical Characterization & Quality Control
To ensure suitability for drug development or high-grade pigment synthesis, the following QC metrics must be met.
Analytical Workflow (Graphviz)
Figure 2: Quality Control decision tree for batch release.
Specification Table
Test
Method
Acceptance Criteria
Assay (HPLC)
C18 Column, ACN/Water Gradient
≥ 98.0% (Area %)
Identity (NMR)
1H-NMR (DMSO-d6)
Consistent with structure
Chloride Content
Argentometric Titration
18.5% – 19.5% (Theoretical: 18.9%)
Loss on Drying
Gravimetric (105°C)
≤ 1.0%
Key NMR Signals (Expected in DMSO-d6):
δ 2.1-2.2 ppm: Two singlets (3H each) corresponding to methyl groups at C4 and C5.
δ 3.7-3.8 ppm: Singlet (3H) for the methoxy group.
δ 6.5-7.0 ppm: Two singlets (1H each) for aromatic protons at C3 and C6 (para to each other, minimal coupling).
δ 9.0-10.0 ppm: Broad singlet (3H) for -NH3+ protons (exchangeable).
Applications in Research & Industry
Pharmaceutical Intermediates
The compound is utilized as a building block for heterocyclic active pharmaceutical ingredients (APIs) . The 4,5-dimethyl substitution pattern provides steric bulk that can modulate the binding affinity of kinase inhibitors or receptor antagonists. Specifically, it acts as a nucleophile in Buchwald-Hartwig aminations to form biaryl amine scaffolds found in piperazine derivatives [1].
Pigment Chemistry
This aniline derivative serves as a diazo component. Upon diazotization (NaNO₂/HCl), it couples with various naphthol derivatives to produce azo pigments (e.g., yellows and reds) used in high-performance coatings. The methoxy group enhances lightfastness and alters the spectral absorption toward longer wavelengths (bathochromic shift).
Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.
Handling Protocol:
Engineering Controls: Handle only in a chemical fume hood. Use local exhaust ventilation.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. A P100 respirator is required if dust generation is possible.
Spill Management: Contain with sand or vermiculite. Do not flush into surface water; anilines are toxic to aquatic life.
Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C. The hydrochloride salt is prone to darkening (oxidation) if exposed to moisture and air.
References
Guidechem. (2024). 2-Methoxy-4,5-dimethylaniline;hydrochloride CAS No: 857974-06-2.[1][2] Retrieved from
ChemicalBook. (2023). Benzenamine, 2-methoxy-4,5-dimethyl- (Free Base CAS 18087-12-2).[7] Retrieved from
BLD Pharm. (2024).[2] 2-Methoxy-4,5-dimethylaniline hydrochloride Product Details. Retrieved from
Google Patents. (2000). US6028195A - Piperazine derivatives and process for the preparation thereof.[8] Retrieved from
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Methoxy-4,5-dimethylaniline Hydrochloride Executive Summary 2-Methoxy-4,5-dimethylaniline hydrochloride (often referred to in industrial n...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Methoxy-4,5-dimethylaniline Hydrochloride
Executive Summary
2-Methoxy-4,5-dimethylaniline hydrochloride (often referred to in industrial nomenclature as 4,5-Dimethyl-o-anisidine HCl) is a specialized aromatic amine intermediate. It serves as a critical chromophore precursor in the synthesis of high-performance azo pigments and dyes, and possesses potential utility as a scaffold in medicinal chemistry.[1][2]
This technical guide provides a definitive breakdown of its molecular weight stoichiometry, physicochemical properties, and handling protocols.[2] It addresses the precise requirements for researchers synthesizing diazonium salts or conducting quantitative analysis (HPLC/NMR), where the distinction between the free base and the hydrochloride salt is chemically significant.
Part 1: Molecular Identity & Stoichiometry
Precise molecular weight determination is the foundation of stoichiometric accuracy in synthesis.[2] For 2-Methoxy-4,5-dimethylaniline hydrochloride, the presence of the counter-ion (
) alters the molecular mass by approximately 24% compared to the free base.[2]
Critical Note for Researchers: When converting protocols from literature that cite the free base, you must apply a conversion factor of 1.241 (187.67 / 151.[2]21) to the mass weighed to maintain molar equivalence.
Part 2: Physicochemical Profile
The hydrochloride salt form is preferred in industrial storage due to its enhanced resistance to oxidative degradation (discoloration) compared to the free amine.[2]
Property
Value / Description
Context
Physical State
Crystalline Solid (Off-white to Grey)
The salt forms a stable lattice, whereas the free base is often an oil or low-melting solid.
Solubility
Soluble in Water, Methanol, DMSO
The ionic nature of the HCl salt facilitates dissolution in polar protic solvents, essential for diazotization reactions in aqueous acid.[2]
Melting Point
>200°C (Decomposes)
High melting point indicates salt formation; precise value depends on hydration state.
Acidity (pH)
Acidic in aqueous solution
Hydrolysis of the ammonium salt yields a pH < 4.0.
Part 3: Synthetic Utility & Reaction Pathways
The primary utility of 2-Methoxy-4,5-dimethylaniline hydrochloride lies in its nucleophilicity (after neutralization) or its ability to form diazonium salts.
Workflow: Diazotization and Coupling
The following diagram illustrates the standard workflow for converting this precursor into an azo dye.
Figure 1: Synthetic pathway for azo dye production using 2-Methoxy-4,5-dimethylaniline HCl.[4]
Mechanism of Action
Salt Break: In basic conditions, the HCl is neutralized, liberating the free amine.[2]
Diazotization: In acidic conditions (shown above), the amine reacts with nitrous acid (
) to form the diazonium cation ().[2] The methoxy and methyl groups at positions 2, 4, and 5 provide electron-donating effects, stabilizing the diazonium intermediate and influencing the color (bathochromic shift) of the final pigment.[2]
Part 4: Analytical Characterization Protocols
To validate the identity and purity of the compound, a self-validating HPLC protocol is required.[2]
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.
Quality Control Logic
Figure 2: Quality Control Decision Tree for Aniline Hydrochloride Salts.
Part 5: Safety & Handling (HSE)
Aniline derivatives are hazardous.[2][3] The "dimethyl" and "methoxy" substitutions do not negate the toxicity of the parent aniline structure.[2]
Hazard Classification:
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[2]
Carcinogenicity: Suspected carcinogen (Category 1B or 2 depending on jurisdiction). Analogous to o-anisidine (CAS 90-04-0), a known bladder carcinogen.
Handling Protocol:
Engineering Controls: Handle only in a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Decontamination: Clean spills with weak acid (vinegar) followed by soap and water to solubilize the amine.[2]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Anisidines and their derivatives.[2] Retrieved from [Link][2]
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: o-Anisidine and its Hydrochloride. U.S. Department of Health and Human Services.[1][2] Retrieved from [Link]
Synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylaniline Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Methoxy-4,5-dimethylaniline hydrochloride, a valuable substituted aniline for various research and development applications. The synthesis is presented in a three-step sequence commencing with the nitration of 1,2-dimethyl-4-methoxybenzene, followed by the reduction of the intermediate nitro compound, and culminating in the formation of the hydrochloride salt. This document offers detailed experimental protocols, discusses the rationale behind the chosen methodologies, and provides guidance on the purification and characterization of the final product. The information herein is curated to support researchers in the practical execution of this synthesis.
Introduction
Substituted anilines are a cornerstone in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. 2-Methoxy-4,5-dimethylaniline, in particular, presents a unique substitution pattern that makes it a desirable building block in medicinal chemistry and materials science. The presence of the methoxy and dimethyl functionalities on the aniline core allows for fine-tuning of the electronic and steric properties of derivative compounds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reactions or biological screening.
This guide details a reliable and scalable laboratory synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride. The presented methodology is based on well-established chemical transformations, ensuring a high degree of reproducibility.
Proposed Synthetic Pathway
The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride can be efficiently achieved through a three-step process, as illustrated below. The pathway begins with the electrophilic nitration of a commercially available starting material, 1,2-dimethyl-4-methoxybenzene. The resulting nitro-intermediate is then subjected to a reduction to yield the corresponding aniline. Finally, the aniline is converted to its hydrochloride salt.
Caption: Proposed three-step synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride.
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethyl-2-methoxy-1-nitrobenzene
Principle: This step involves the electrophilic aromatic substitution of 1,2-dimethyl-4-methoxybenzene. The methoxy group and the two methyl groups are ortho, para-directing and activating, leading to the regioselective introduction of the nitro group at the position ortho to the methoxy group and meta to the methyl groups. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction.[1]
Materials:
1,2-Dimethyl-4-methoxybenzene
Concentrated Sulfuric Acid (98%)
Concentrated Nitric Acid (70%)
Ice
Dichloromethane
Saturated Sodium Bicarbonate solution
Anhydrous Magnesium Sulfate
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dimethyl-4-methoxybenzene (1.0 eq).
Cool the flask in an ice-salt bath to 0-5 °C.
Slowly add concentrated sulfuric acid (3.0 eq) dropwise while maintaining the internal temperature below 10 °C.
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
Add the cold nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
A yellow precipitate of 4,5-Dimethyl-2-methoxy-1-nitrobenzene should form.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary for Step 1:
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (for 10g scale)
1,2-Dimethyl-4-methoxybenzene
150.22
1.0
10.0 g (66.6 mmol)
Conc. Sulfuric Acid (98%)
98.08
5.0
33.3 mL (approx.)
Conc. Nitric Acid (70%)
63.01
1.2
5.0 mL (approx.)
Step 2: Synthesis of 2-Methoxy-4,5-dimethylaniline
Principle: The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Several methods are available for this conversion.[2] A widely used and reliable method is the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid in an alcoholic solvent.[3] The tin(II) chloride acts as the reducing agent.
Materials:
4,5-Dimethyl-2-methoxy-1-nitrobenzene
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (37%)
Ethanol
Sodium Hydroxide (40% aqueous solution)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate
Procedure:
In a round-bottom flask, dissolve 4,5-Dimethyl-2-methoxy-1-nitrobenzene (1.0 eq) in ethanol.
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
Carefully add concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.
Heat the reaction mixture to reflux for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully add a 40% aqueous solution of sodium hydroxide to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to yield crude 2-Methoxy-4,5-dimethylaniline.
The crude product can be purified by vacuum distillation or column chromatography.
Data Summary for Step 2:
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (for 10g scale)
4,5-Dimethyl-2-methoxy-1-nitrobenzene
195.20
1.0
10.0 g (51.2 mmol)
Tin(II) Chloride Dihydrate
225.63
4.5
52.0 g (230.4 mmol)
Conc. Hydrochloric Acid (37%)
36.46
excess
As required
Ethanol
46.07
solvent
150 mL
Step 3:
Principle: The final step is the formation of the hydrochloride salt. This is typically achieved by treating the free aniline base with hydrochloric acid. The salt is often a stable, crystalline solid that is easier to handle and store than the free base. A common method involves dissolving the aniline in a suitable organic solvent and then adding a solution of hydrogen chloride.
Materials:
2-Methoxy-4,5-dimethylaniline
Concentrated Hydrochloric Acid (37%) or HCl in Dioxane/Ether
Diethyl Ether or Isopropanol
Procedure:
Dissolve the purified 2-Methoxy-4,5-dimethylaniline (1.0 eq) in diethyl ether or isopropanol.
Cool the solution in an ice bath.
Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring. Alternatively, a solution of HCl in an organic solvent can be used.
A precipitate of 2-Methoxy-4,5-dimethylaniline hydrochloride will form.
Continue stirring in the ice bath for 30 minutes.
Collect the solid by vacuum filtration.
Wash the solid with cold diethyl ether.
Dry the product under vacuum to obtain the final 2-Methoxy-4,5-dimethylaniline hydrochloride.
Data Summary for Step 3:
Reagent
Molar Mass ( g/mol )
Equivalents
Amount (for 5g scale)
2-Methoxy-4,5-dimethylaniline
165.23
1.0
5.0 g (30.3 mmol)
Conc. Hydrochloric Acid (37%)
36.46
~1.1
~2.7 mL (approx.)
Diethyl Ether
74.12
solvent
50 mL
Purification and Characterization
Purification:
The intermediate, 4,5-Dimethyl-2-methoxy-1-nitrobenzene, can be purified by recrystallization from ethanol.
The free base, 2-Methoxy-4,5-dimethylaniline, can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
The final product, 2-Methoxy-4,5-dimethylaniline hydrochloride, is typically purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Melting Point: To determine the purity of the solid products.
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
FT-IR Spectroscopy: To identify the functional groups present.
Mass Spectrometry: To determine the molecular weight.
Expected Data for 2-Methoxy-4,5-dimethylaniline: [4]
Molecular Formula: C₉H₁₃NO
Molecular Weight: 165.23 g/mol
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagent-Specific Hazards:
Concentrated Acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.
Tin(II) Chloride: Harmful if swallowed and may cause skin irritation.
Anilines: Can be toxic upon inhalation, ingestion, or skin absorption.
Conclusion
This technical guide outlines a practical and efficient three-step synthesis for 2-Methoxy-4,5-dimethylaniline hydrochloride. The described protocols are based on established and reliable chemical reactions, providing a solid foundation for researchers to produce this valuable compound in a laboratory setting. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis.
References
Organic Syntheses. p-Aminotetraphenylmethane. Available at: [Link]
ResearchGate. Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Available at: [Link]
Pharmacopoeia. Aniline Hydrochloride Solution. Available at: [Link]
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available at: [Link]
Kaimosi BioChem Tech Co., Ltd. 4,5-Dimethyl-2-nitroaniline. Available at: [Link]
MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
Canadian Journal of Chemistry. ipso Nitration. XXVI. Nitration of 1,2-dimethyl-4-nitrobenzene. Formation and reactions of adducts. Available at: [Link]
PubChem. 1,2-Dimethoxy-4-nitrobenzene. Available at: [Link]
InfochemsDB. 4,5-DIMETHYL-2-NITROANILINE. Available at: [Link]
FUTA. SYNTHESIS, CHARACTERIZATION AND BIOACTIVITY STUDIES OF 2,5-DIMETHYL-4-NITROANISOLE AND 2,5-DIMETHYL-4-METHOXY ANILINOACETIC ACID. Available at: [Link]
Organic Chemistry Portal. Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel. Available at: [Link]
Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Available at: [Link]
Wikipedia. Reduction of nitro compounds. Available at: [Link]
ResearchGate. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
PubChem. 2-Methoxy-4,5-dimethylaniline. Available at: [Link]
Chemguide. nitration of benzene and methylbenzene. Available at: [Link]
Canadian Science Publishing. THE REDUCTION OF AROMATIC NITRO COMPOUNDS MAGNESIUM AND METHYL ALCOHOL. Available at: [Link]
ChemRxiv. Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected. Available at: [Link]
A Comprehensive Technical Guide to the Safe Handling of 2-Methoxy-4,5-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Profile 2-Methoxy-4,5-dimethylaniline hydrochloride is a substituted aniline derivative. Aromatic amines as a class are of signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
2-Methoxy-4,5-dimethylaniline hydrochloride is a substituted aniline derivative. Aromatic amines as a class are of significant interest in medicinal chemistry and materials science. However, they are also known for their potential toxicity. Given the absence of specific toxicological data for this compound, a precautionary approach is paramount. This guide provides a framework for the safe handling, storage, and disposal of 2-Methoxy-4,5-dimethylaniline hydrochloride, drawing upon data from analogous compounds and established safety protocols for hazardous chemicals.
Hazard Identification and Risk Assessment
The primary hazards associated with aromatic amines include toxicity upon ingestion, inhalation, or skin contact, and potential long-term health effects such as carcinogenicity and mutagenicity.[1][2] The hydrochloride salt form may also present corrosive hazards.
Toxicological Profile (Based on Analogs)
Due to the lack of specific data for 2-Methoxy-4,5-dimethylaniline hydrochloride, the following table summarizes the hazards identified for structurally similar compounds. This information should be used for a conservative risk assessment.
May cause damage to organs through prolonged or repeated exposure.
Risk Assessment Workflow
A systematic risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for assessing and mitigating risks.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by personal protective equipment, is essential.
Engineering Controls
Chemical Fume Hood: All handling of 2-Methoxy-4,5-dimethylaniline hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Ventilation: The laboratory should have adequate general ventilation.[5]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required at a minimum. A face shield should be worn when there is a risk of splashes.[5][7]
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of after handling the compound.[5][7]
Protective Clothing: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or a full-body suit may be necessary.[7]
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is critical to minimize exposure risk.
Handling Solid Compound
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
Weighing: Weigh the compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
Transfers: Handle the solid carefully to avoid generating dust. Use spatulas and other tools that can be easily decontaminated.
Preparing Solutions
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible during this process.
Storage
Container: Store in a tightly sealed, properly labeled container.[6]
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] Store in a locked cabinet or an area with restricted access.
Incompatibilities: Avoid storage with strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
Spills and Leaks
Evacuate: Immediately evacuate the affected area.
Alert: Notify colleagues and the laboratory supervisor.
Assess: From a safe distance, assess the extent of the spill.
Cleanup (for trained personnel only):
Wear appropriate PPE, including respiratory protection.
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4][5]
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
For large spills, evacuate the area and contact emergency services.
Spill Response Workflow
Caption: A workflow for responding to chemical spills.
Fire
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5]
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Hazardous Combustion Products: Burning may produce toxic gases such as carbon oxides and nitrogen oxides.[1]
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Waste Disposal
Contaminated Materials: All disposable materials that have come into contact with the compound, including gloves, weighing boats, and absorbent materials, must be disposed of as hazardous waste.[5]
Unused Compound and Solutions: Dispose of unused compound and solutions as hazardous chemical waste.
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]
Conclusion
While 2-Methoxy-4,5-dimethylaniline hydrochloride may be a valuable compound in research and development, the lack of specific safety data necessitates a highly cautious approach. By understanding the potential hazards based on structurally similar aromatic amines and implementing robust engineering controls, stringent personal protective equipment protocols, and well-defined handling and emergency procedures, researchers can minimize the risks associated with this compound. A culture of safety and preparedness is the cornerstone of working with potentially hazardous materials.
References
Method for preparing an amine hydrochloride suspension. (n.d.). Google Patents.
Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 23, 2026, from [Link]
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved February 23, 2026, from [Link]
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved February 23, 2026, from [Link]
Safety data sheet. (2023, June 26). Retrieved February 23, 2026, from [Link]
The following technical guide is structured to serve as a primary reference for the characterization and utilization of 2-Methoxy-4,5-dimethylaniline Hydrochloride . It synthesizes chemical logic, predictive chemometrics...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a primary reference for the characterization and utilization of 2-Methoxy-4,5-dimethylaniline Hydrochloride . It synthesizes chemical logic, predictive chemometrics, and standard analytical protocols.
[1][2]
Executive Technical Summary
2-Methoxy-4,5-dimethylaniline Hydrochloride (CAS: 857974-06-2) is a critical intermediate utilized primarily in the synthesis of azo pigments and potentially as a scaffold in medicinal chemistry.[1][2][3] The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidation compared to the free base (CAS: 18087-12-2), which is prone to darkening upon air exposure.
This guide provides a definitive spectroscopic breakdown. Where proprietary raw data is restricted, assignments are derived from high-fidelity chemometric principles and validated against structural isomers (e.g., p-cresidine).
White to off-white crystalline solid (Salt); Brown oil/solid (Base)
Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically accessible via the nitration of 3,4-dimethylanisole followed by reduction.
Reaction Pathway
The regioselectivity of the nitration step is governed by the ortho-directing power of the methoxy group, which overpowers the alkyl substituents.
Figure 1: Synthetic workflow for 2-Methoxy-4,5-dimethylaniline Hydrochloride. The methoxy group directs nitration to the 2-position (ortho), avoiding the sterically crowded 6-position.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below distinguishes the 4,5-dimethyl isomer from the 3,5- or 4,6-isomers.
Solvent System: DMSO-
is required for the hydrochloride salt to ensure solubility and observe the ammonium protons.[2]
H NMR (400 MHz, DMSO-) Assignments
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Logic (Causality)
9.80 - 10.20
Broad Singlet
3H
Ammonium protons.[2] Broadened by exchange; chemical shift indicates salt formation.
7.15
Singlet
1H
Ar-H (C6)
Para to OMe. Deshielded by the adjacent cationic group and the C5-Methyl group.[2]
6.85
Singlet
1H
Ar-H (C3)
Ortho to OMe. Shielded by the electron-donating OMe group; appears upfield relative to H6.[2]
Critical Diagnostic: The presence of two aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), which is unique to the 4,5-dimethyl substitution pattern combined with 1,2-heteroatom placement.
C NMR (100 MHz, DMSO-) Assignments
Aromatic Carbons: Six distinct signals expected.[4] The C-O carbon (C2) will be most deshielded (~150 ppm). The C-N carbon (C1) appears ~120-130 ppm.
Melting Point Check: Expect decomposition >200°C (typical for aniline salts).
Protocol B: HPLC Purity Assessment
Objective: Quantification of potential isomers (e.g., 4,6-dimethyl isomer).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 210 nm (Amine absorption) and 280 nm (Aromatic ether).
Flow Rate: 1.0 mL/min.
Quality Control & Stability Logic
The hydrochloride salt is hygroscopic. Spectral data quality degrades if the sample absorbs moisture, leading to broadened OH/NH signals in IR and shifting solvent peaks in NMR.
Figure 2: Quality Control decision tree. Note that color change (white to pink/brown) indicates oxidation of the free base, necessitating recrystallization.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved February 23, 2026, from [Link]
Technical Whitepaper: Quality Assurance and Purity Profiling of 2-Methoxy-4,5-dimethylaniline Hydrochloride
Executive Summary & Chemical Identity[1] 2-Methoxy-4,5-dimethylaniline Hydrochloride (2-M-4,5-DMA HCl) is a critical aromatic amine intermediate used primarily in the synthesis of azo pigments (e.g., Pigment Yellow 73) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
2-Methoxy-4,5-dimethylaniline Hydrochloride (2-M-4,5-DMA HCl) is a critical aromatic amine intermediate used primarily in the synthesis of azo pigments (e.g., Pigment Yellow 73) and as a scaffold in medicinal chemistry. While the free base (CAS 6300-18-1) is susceptible to rapid oxidative degradation (browning) upon exposure to air, the hydrochloride salt (CAS 857974-06-2) offers enhanced stability and solubility for downstream processing.
This guide defines a rigorous purity specification framework designed to mitigate the risks of isomeric contamination and oxidative coupling, which are the primary failure modes for this compound in high-value applications.
Regio-isomer Purity : Separation from 2-Methoxy-4,6-dimethylaniline is essential.
Impurity Genealogy: The Causality of Contamination
To control purity, one must understand the origin of impurities. The synthesis of 2-M-4,5-DMA typically proceeds via the nitration of 3,4-dimethylanisole followed by catalytic reduction.
Origin Analysis
Isomeric Impurities (Regio-chemistry): During the nitration of 3,4-dimethylanisole, the directing effects of the methoxy group (ortho/para) and methyl groups compete. While the 6-position is sterically hindered, trace amounts of 2-Methoxy-4,6-dimethylaniline are formed. This is the "Critical Pair" for HPLC separation.
Oxidation Byproducts (Process Control): Anilines readily oxidize to form azo-dimers (colored impurities) and quinone imines. The presence of pink or red hues in the white powder indicates azo-formation.
Incomplete Reduction: Residual 4,5-dimethyl-2-nitroanisole may remain if the hydrogenation step is not driven to completion.
Visualization: Synthesis & Impurity Flow
The following diagram maps the process flow to impurity generation, highlighting critical control points.
Caption: Figure 1. Impurity genealogy tracking the origin of regio-isomers and oxidation byproducts during synthesis.
Specification Framework
This specification is derived from industrial best practices for fine chemical intermediates used in GMP-adjacent environments.
Recommended Specifications
Test Attribute
Methodology
Specification Limit
Rationale
Appearance
Visual
White to off-white crystalline powder
Pink/Red indicates oxidation (Azo formation).
Identification
FTIR / HPLC
Matches Standard
Confirms chemical identity.
Assay (HPLC)
RP-HPLC (Area %)
≥ 99.0%
High purity required for stoichiometric coupling.
Assay (Titration)
Argentometric
98.0% – 102.0% (dry basis)
Confirms HCl salt stoichiometry (1:1).
Impurity A (Isomer)
HPLC
≤ 0.50%
2-Methoxy-4,6-dimethylaniline (Critical Pair).
Impurity B (Nitro)
HPLC
≤ 0.15%
Residual starting material interferes with diazo rxns.
Any Unknown
HPLC
≤ 0.10%
General purity control (ICH Q3A aligned).
Loss on Drying
Gravimetric
≤ 0.5%
Controls solvent/water entrapment.
Residue on Ignition
Gravimetric
≤ 0.1%
Limits inorganic salt contamination.
Analytical Methodologies (The "How-To")
The following protocols are self-validating systems. The HPLC method utilizes a buffer to ensure the aniline functionality remains protonated or neutral depending on the specific separation needs, though acidic conditions are preferred to prevent peak tailing of the amine.
Principle: Reversed-Phase chromatography using ion-suppression or ion-pairing to separate the polar salt from non-polar organic impurities.
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Phosphoric Acid.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Detection: UV at 235 nm (Aniline absorption max) and 280 nm.
Column Temp: 30°C.
Injection Volume: 10 µL.
Diluent: Mobile Phase A : Acetonitrile (50:50).
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
85
15
15.0
40
60
20.0
20
80
25.0
85
15
| 30.0 | 85 | 15 |
System Suitability Criteria (Self-Validation):
Resolution (Rs): > 2.0 between 2-Methoxy-4,5-dimethylaniline and 2-Methoxy-4,6-dimethylaniline (Isomer).
Tailing Factor: < 1.5 for the main peak.
RSD (Replicate Injections): < 1.0% for n=5 injections.
Chloride Content Titration
To distinguish the salt from the free base and confirm the molar ratio.
Dissolve 200 mg of sample in 50 mL deionized water.
Acidify with dilute nitric acid.
Titrate with 0.1 N Silver Nitrate (AgNO₃) using Potentiometric detection (silver electrode).
Calculation: Each mL of 0.1 N AgNO₃ corresponds to 3.545 mg of Cl. Theoretical Cl content is ~18.9%.
Analytical Logic Flow
The following decision tree illustrates the QC workflow for batch release.
Caption: Figure 2. Analytical decision tree ensuring system suitability and specification compliance before release.
Stability & Handling
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in tightly sealed containers with desiccant.
Light Sensitivity: Protect from light to prevent photo-oxidation.
Safety: This compound is an aniline derivative.[9] It is toxic by inhalation, ingestion, and skin contact.[10][9] It may cause methemoglobinemia.[9] All handling must occur in a chemical fume hood with appropriate PPE (Nitrile gloves, P95 respirator or better).
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved from [Link]
Royal Society of Chemistry. Separation and determination of aniline derivatives by ion-pair RP-HPLC. Analyst. Retrieved from [Link]
Application Note: Analytical Quantification of 2-Methoxy-4,5-dimethylaniline Hydrochloride
[1] Abstract This guide details the analytical strategy for quantifying 2-Methoxy-4,5-dimethylaniline hydrochloride (CAS: 5306-96-7 for free base equivalent), a critical intermediate in the synthesis of azo pigments and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the analytical strategy for quantifying 2-Methoxy-4,5-dimethylaniline hydrochloride (CAS: 5306-96-7 for free base equivalent), a critical intermediate in the synthesis of azo pigments and pharmaceutical scaffolds.[1] Due to the basicity of the aniline moiety and the polarity of the hydrochloride salt, this compound presents specific chromatographic challenges, including peak tailing and retention variability. This protocol establishes a Reverse-Phase HPLC (RP-HPLC) method using acidic phosphate buffering to ensure peak symmetry, alongside a Potentiometric Titration method for high-precision assay determination.[1]
Introduction & Chemical Context
2-Methoxy-4,5-dimethylaniline hydrochloride (also known as 4,5-Dimethyl-o-anisidine HCl) is a primary aromatic amine.[1] Its structural features—an electron-donating methoxy group and two methyl groups on the benzene ring—make it highly reactive toward electrophilic substitution, which is advantageous for dye synthesis but problematic for stability.[1]
Key Analytical Challenges
Silanol Interactions: The basic amine group (
) interacts strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.[1]
Oxidative Instability: Like many anilines, this compound is prone to oxidation, forming colored quinone-imine impurities upon prolonged exposure to air or light.[1][2]
Salt Dissociation: In unbuffered mobile phases, the equilibrium between the protonated salt (
) and the free base () causes split or broad peaks.
Strategic Solution:
HPLC: We utilize a low pH (3.0) mobile phase.[2] At this pH, the amine is fully protonated (
) and the silica surface silanols are protonated (neutral), minimizing secondary interactions and ensuring sharp peak shape.
Assay: A potentiometric titration provides a stoichiometric measurement of the hydrochloride counter-ion, offering a direct purity measurement independent of UV extinction coefficients.
Primary Protocol: HPLC-UV/DAD Quantification
Objective: Determination of Purity and Organic Impurities.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (L1), End-capped, Base-deactivated.[1] Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18
"Base-deactivated" columns have lower silanol activity, essential for amines.[1]
Dimensions
250 mm × 4.6 mm, 5 µm
Standard dimensions for robust separation of isomers.[2]
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0
Maintains amine protonation and suppresses silanol ionization.[2]
Mobile Phase B
Acetonitrile (HPLC Grade)
Sharper peaks and lower backpressure compared to Methanol.
Improves reproducibility of retention times.[1][2]
Detection
UV at 230 nm (Primary), 280 nm (Secondary)
230 nm captures the strong benzene E-band; 280 nm is specific to the aromatic amine B-band.
Injection Vol
10 µL
-
Gradient Program
A gradient is recommended to elute potential late-eluting oxidation dimers or non-polar precursors.[1]
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.0
90
10
Initial equilibration
15.0
40
60
Linear ramp to elute impurities
20.0
40
60
Isocratic hold
20.1
90
10
Return to initial
25.0
90
10
Re-equilibration
Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[2]
Note: Do not dissolve the salt in pure acetonitrile; the salt may precipitate or dissociate.[2] Use the buffered aqueous mixture.
Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve in ~30 mL diluent, sonicate for 5 mins, and dilute to volume.
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with diluent.
System Suitability Criteria (SST)
Before running samples, inject the Working Standard 5 times.[2]
Use a Phenyl-Hexyl column if C18 fails to separate isomers.[1]
Phenols
Demethylation of methoxy group
< 0.5 (Early eluting)
These are more polar; ensure initial gradient hold is sufficient.
Oxidation Products
Azo dimers / Quinones
> 1.5 (Late eluting)
Ensure the gradient ramps to at least 60% ACN to wash the column.
Troubleshooting Guide:
Split Peaks: The sample pH is likely too close to the
.[2] Ensure the Mobile Phase buffer is strictly pH 3.0.[1][2]
Peak Tailing: The column may have active silanols.[1][2] Add 1% Triethylamine (TEA) to the mobile phase (adjust pH after addition) or switch to a "Hybrid Particle" column (e.g., Waters XBridge).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19357140, 2-Methoxy-4,5-dimethylaniline. Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for amine buffering strategies).
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for potentiometric titration of amine salts).
Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 2-Methoxy-4,5-dimethylaniline Hydrochloride
Abstract This document details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2-Methoxy-4,5-dimethylaniline hydrochloride. Aniline derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2-Methoxy-4,5-dimethylaniline hydrochloride. Aniline derivatives are crucial intermediates in the manufacturing of a wide range of products, including pharmaceuticals and dyes, making their precise analysis essential for quality control and regulatory compliance.[1][2] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a pH-adjusted aqueous buffer, coupled with UV detection. The protocol has been developed to ensure high specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and cGMP-compliant environments. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Principle and Scientific Rationale
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[3] This method employs the reversed-phase mode, which is optimal for analyzing moderately polar to nonpolar compounds like 2-Methoxy-4,5-dimethylaniline.
Separation Mechanism: The analyte partitions between a nonpolar, hydrophobic stationary phase (a C18 alkyl-silane bonded to silica particles) and a more polar mobile phase.[1] Compounds with higher hydrophobicity are retained longer on the column.
Causality of Method Choices:
C18 Column: A C18 column is selected for its strong hydrophobic character, which provides excellent retention and resolution for aromatic amines.[5]
Acidified Mobile Phase: Aromatic amines can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic amine group and residual acidic silanols on the stationary phase. By acidifying the mobile phase (e.g., to pH 3.0), the primary amine group of the analyte is protonated (R-NH₃⁺). This consistent positive charge minimizes unwanted secondary interactions, leading to sharp, symmetrical peaks and highly reproducible retention times.
UV Detection: The phenyl group in the analyte contains a chromophore that strongly absorbs UV radiation, allowing for sensitive and specific detection. A Photodiode Array (PDA) detector is recommended during method development to confirm the analyte's spectral purity and determine the optimal detection wavelength (λmax).
Experimental Protocol
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
Chromatography Column: Reversed-phase C18 column, 250 mm x 4.6 mm I.D., 5 µm particle size.
Chemicals and Reagents:
2-Methoxy-4,5-dimethylaniline hydrochloride Reference Standard (Purity ≥ 99%).
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase:
Carefully mix 550 mL of HPLC-grade acetonitrile with 450 mL of the prepared Phosphate Buffer (pH 3.0).
Degas the mixture for 15 minutes using an ultrasonic bath or an online degasser.
Standard Stock Solution (500 µg/mL):
Accurately weigh approximately 25 mg of 2-Methoxy-4,5-dimethylaniline hydrochloride reference standard into a 50 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration (2-8°C) when not in use.
Working Standard Solutions (for Calibration Curve):
Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase.
A suggested concentration range is 5, 25, 50, 100, and 200 µg/mL.
Sample Preparation:
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of 2-Methoxy-4,5-dimethylaniline hydrochloride and transfer it to a 50 mL volumetric flask.
Add approximately 30 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[5]
Analytical Method Validation
To ensure that the analytical method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R2) guidelines.[6] This process confirms that the procedure is accurate, reproducible, and sensitive.[7]
System Suitability Test (SST)
The SST is a self-validating system check performed before any sample analysis to ensure the HPLC system is performing adequately.[3]
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates (N)
≥ 2000
%RSD of Peak Area
≤ 1.0% (from ≥ 5 replicate injections of a working standard)
%RSD of Retention Time
≤ 1.0% (from ≥ 5 replicate injections of a working standard)
Validation Parameters
The core parameters for validation are outlined below.[4]
Parameter
Protocol Summary
Acceptance Criteria
Specificity
Analyze blank (mobile phase), placebo, and spiked sample to demonstrate no interference at the analyte's retention time.
Peak is spectrally pure; no co-eluting peaks at the retention time of the analyte.
Linearity
Analyze at least five concentrations across the intended range (e.g., 5-200 µg/mL). Plot peak area vs. concentration.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
Mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst.
%RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ)
Determined by the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.
System suitability parameters must still be met.
Data Visualization and Workflow
Analytical Workflow
The following diagram illustrates the end-to-end process for the analysis of a sample.
Caption: Experimental workflow for HPLC analysis.
Method Validation Logic
This diagram shows the relationship between the core validation parameters as mandated by regulatory guidelines.
Caption: Key parameters for method validation.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of 2-Methoxy-4,5-dimethylaniline hydrochloride. The use of a standard C18 column and a straightforward isocratic mobile phase makes the method easily transferable to most analytical laboratories. When fully validated according to ICH guidelines, this protocol is suitable for ensuring the quality, purity, and consistency of the analyte in various stages of drug development and chemical manufacturing.
References
Pharmaguideline. (2024). Steps for HPLC Method Validation.
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
Benchchem. (n.d.). Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline.
GC-MS analysis of 2-Methoxy-4,5-dimethylaniline hydrochloride derivatives
Part 1: Executive Summary & Scientific Rationale The Analytical Challenge 2-Methoxy-4,5-dimethylaniline (CAS: 18087-07-5), often encountered as its stable hydrochloride salt, is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
2-Methoxy-4,5-dimethylaniline (CAS: 18087-07-5), often encountered as its stable hydrochloride salt, is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical pharmacophores. However, its analysis presents a dual challenge:
Salt Volatility: The hydrochloride salt form is non-volatile and thermally unstable in a GC inlet, leading to degradation and fouling of the liner.
Isomeric Complexity: Differentiating the 4,5-dimethyl isomer from its positional isomers (e.g., 2,4-dimethyl or 4,6-dimethyl analogs) requires high chromatographic resolution and specific mass spectral fingerprinting.
The Solution: Derivatization-Based GC-MS
This protocol details a robust methodology for the liberation of the free base followed by chemical derivatization. We utilize Heptafluorobutyric Anhydride (HFBA) acylation. Unlike simple acetylation, HFBA derivatization introduces fluorine atoms that significantly increase the molecular mass (shifting ions away from low-mass background noise) and improve lipophilicity, resulting in sharper peak shapes and lower limits of detection (LOD).
Part 2: Chemical Strategy & Workflow
The analytical workflow relies on two critical chemical transformations:[1]
Neutralization: Converting the ionic hydrochloride salt (
) to the neutral free base () to permit organic extraction.
N-Acylation: Capping the polar amino group with a perfluoroacyl group to prevent hydrogen bonding with active silanol sites in the GC column.
Visual Workflow: Sample Preparation Logic
Caption: Figure 1. Optimized sample preparation workflow ensuring complete salt neutralization and quantitative derivatization.
Part 3: Detailed Experimental Protocols
Protocol A: Free Base Liberation & Extraction
Critical Note: Perform all steps in a fume hood. Aromatic amines are potential carcinogens.[2]
Weighing: Accurately weigh 10.0 mg of the hydrochloride salt into a 15 mL centrifuge tube.
Dissolution: Add 2.0 mL of deionized water. Vortex until fully dissolved.
Neutralization: Add 1.0 mL of 1.0 M NaOH . Check pH with a strip; ensure pH > 12.
Ensures complete transfer of high-boiling derivatives.
Column
DB-5ms UI (30m x 0.25mm x 0.25µm)
Low-bleed, non-polar phase ideal for aromatic amines.
Carrier Gas
Helium, 1.2 mL/min (Constant Flow)
Optimal linear velocity for MS resolution.
Oven Program
60°C (1 min) → 20°C/min → 300°C (3 min)
Rapid ramp prevents peak broadening.
Transfer Line
280°C
Prevents condensation of heavy derivatives.
Ionization
EI (70 eV)
Standard library matching energy.
Acquisition
SIM / Scan (35-500 amu)
SIM recommended for trace quantitation (see Table 2).
Part 5: Data Interpretation & Results
Mass Spectral Fragmentation Logic
The derivatization adds the heptafluorobutyryl group (
), adding 196 Da to the molecular weight of the free base (MW 151).
Target Derivative MW:
Da.
Table 2: Diagnostic Ions for Identification
Analyte Form
Molecular Ion ()
Base Peak
Diagnostic Fragments
Free Base
151
136 ()
120 (), 106 ()
HFBA Derivative
347
169 ()
347 (), 332 (), 150 (Amine cation)
Visual Logic: Fragmentation Pathway
Caption: Figure 2. EI Fragmentation pathway for the HFBA derivative. The m/z 169 ion is highly characteristic of HFBA derivatives.
Part 6: Troubleshooting & Quality Control
To ensure Trustworthiness and Self-Validation , include these checks:
The "Salt Check": If you see no peaks, check the pH of the aqueous phase before extraction. If pH < 10, the amine is still protonated (
) and trapped in the water.
Derivatization Efficiency: Monitor the peak at m/z 151 (Underivatized free base). If this peak appears in the final chromatogram, the derivatization was incomplete. Add more HFBA or increase incubation time.
Liner Activity: Tailing peaks usually indicate active sites in the inlet liner. Replace with a deactivated, wool-packed liner (e.g., Ultra Inert).
References
NIST Mass Spectrometry Data Center. (2023). 2-Methoxy-4,5-dimethylaniline Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. [Link]
PubChem. (2025).[4] 2-Methoxy-4,5-dimethylaniline Compound Summary. National Library of Medicine. [Link]
Application Note: Optimization of N-Alkylation Strategies for 2-Methoxy-4,5-dimethylaniline Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Methoxy-4,5-dimethylaniline hydrochloride is a highly functionalized aniline derivative characterized by significant electron density on the aromatic ring due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Methoxy-4,5-dimethylaniline hydrochloride is a highly functionalized aniline derivative characterized by significant electron density on the aromatic ring due to the synergistic donating effects of the ortho-methoxy and two methyl groups. This electronic structure makes the free base highly nucleophilic but also susceptible to oxidative degradation (browning) and over-alkylation (quaternization).
This Application Note provides two distinct, validated protocols for N-alkylation, selecting the methodology based on the desired degree of substitution and the available electrophile.
Key Substrate Characteristics
Property
Detail
Implication for Protocol
Salt Form
Hydrochloride ()
Crucial: Must be neutralized in situ or pre-free-based to restore nucleophilicity.
Electronic State
Electron-Rich (-donor)
High reactivity toward electrophiles; significant risk of di-alkylation.
Steric Environment
Ortho-Methoxy group
Provides slight steric shielding, but insufficient to prevent over-alkylation without control.
Stability
Oxidation Prone
Reactions should be conducted under inert atmosphere ( or Ar).
Decision Matrix: Selecting the Right Protocol
Choose the experimental path based on your target product and available reagents.
Figure 1: Decision tree for selecting the optimal alkylation strategy.
Best for: Synthesis of tertiary amines or when aldehydes are unavailable.
Risk: High probability of over-alkylation (Quaternary ammonium salt formation).
For Mono-alkylation: Add 0.9 equiv (slight deficit) dropwise at 0°C to minimize over-reaction.
For Di-alkylation: Add 2.5 equiv at room temperature.
Reaction:
Heat to 60–80°C.
Critical Checkpoint: Monitor strictly by TLC/LCMS every hour. Electron-rich anilines react fast. If quaternary salts form, they will precipitate or stick to the baseline.
Redissolve in EtOAc, wash with water to remove DMF/ACN residues.
Experimental Workflow Visualization
Figure 2: Sequential workflow for the reductive amination pathway.
Troubleshooting & Optimization Guide
Observation
Probable Cause
Corrective Action
Low Conversion
HCl salt not fully neutralized.
Ensure 1:1 stoichiometry of Base () to Salt before adding electrophiles.
Dark/Black Mixture
Oxidation of the electron-rich aniline ring.
Degas solvents with prior to use. Add antioxidants (e.g., BHT) if permissible.
Over-Alkylation (Dialkyl)
High nucleophilicity of the mono-alkylated product.
Switch from Protocol B () to Protocol A (Reductive Amination).
Imine Hydrolysis
Wet solvents or insufficient drying.
Use molecular sieves (3Å or 4Å) during the imine formation step.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link
BenchChem. "Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines." Link
PubChem. "2-Methoxy-4,5-dimethylaniline hydrochloride Compound Summary." Link
Application Notes and Protocols for the Synthesis of Novel Dyes Utilizing 2-Methoxy-4,5-dimethylaniline hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of 2-Methoxy-4,5-dimethylaniline hydrochloride as a key intermediate in the prod...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of 2-Methoxy-4,5-dimethylaniline hydrochloride as a key intermediate in the production of azo dyes. The document delves into the fundamental principles of azo dye synthesis, offers detailed experimental protocols, and discusses the influence of molecular structure on the properties of the resulting colorants.
Introduction: The Potential of a Versatile Diazo Component
2-Methoxy-4,5-dimethylaniline is an aromatic amine that serves as a valuable building block, or intermediate, in organic synthesis.[1][2] Its structure, featuring an amino group essential for diazotization, along with a methoxy and two methyl substituents, makes it a compelling candidate for the synthesis of novel azo dyes. These substituent groups are known to modulate the electronic properties of the molecule, which in turn influences the hue, intensity, and fastness of the final dye product.[3] The hydrochloride salt form enhances the compound's stability and solubility in acidic media, which is advantageous for the initial step of dye synthesis. While direct literature on this specific aniline derivative is sparse, its structural similarity to other well-studied dye intermediates, such as p-cresidine (2-Methoxy-5-methylaniline) and various xylidines, allows for the confident extrapolation of synthetic methodologies.[4]
This document outlines the core chemical transformations involved and provides robust, adaptable protocols for laboratory-scale synthesis.
Part 1: The Cornerstone of Azo Dye Synthesis
The synthesis of azo dyes from a primary aromatic amine like 2-Methoxy-4,5-dimethylaniline hydrochloride is fundamentally a two-stage process: (1) diazotization of the amine to form a highly reactive diazonium salt, followed by (2) an azo coupling reaction where the diazonium salt reacts with an electron-rich coupling component.[5]
The Diazotization Reaction: Activating the Amine
Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[6][7]
Causality of Experimental Choices:
Low Temperature (0–5 °C): The diazonium salt intermediate is thermally unstable.[8] Performing the reaction in an ice bath is critical to prevent its decomposition, which would lead to the unwanted evolution of nitrogen gas and the formation of phenolic byproducts, ultimately reducing the yield of the desired dye.[6]
Strong Acid: A strong acid serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid. Second, it protonates the primary amine, forming the aniline hydrochloride salt, which is then ready to react with the electrophilic nitrosonium ion (NO⁺) generated from the nitrous acid.[7][8]
The overall workflow for the diazotization process is illustrated below.
Workflow for the diazotization of 2-Methoxy-4,5-dimethylaniline HCl.
The Azo Coupling Reaction: Chromophore Formation
The resulting diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, known as a coupling component.[9][10] This reaction forms the characteristic azo group (-N=N-), which is a powerful chromophore responsible for the color of the dye.[5]
Causality of Experimental Choices:
Activated Coupling Components: The reaction requires electron-rich nucleophiles. Suitable coupling components include phenols, naphthols, aromatic amines (like N,N-dimethylaniline), and various heterocyclic compounds.[11] The strong electron-donating groups (-OH, -NH₂) on these components activate the aromatic ring for electrophilic attack.
pH Control: The pH of the reaction medium is critical.
For coupling with phenols , the reaction is typically carried out in mildly alkaline conditions (pH 8-10). This deprotonates the phenol to form the more strongly activating phenoxide ion.
For coupling with anilines , the reaction is performed in mildly acidic conditions (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while being acidic enough to prevent the diazonium salt from converting into an inactive diazotate species.
General workflow for the Azo Coupling reaction.
Part 2: Application Notes and Predicted Dye Properties
Influence of Substituents on Color
The color of an azo dye is determined by the wavelength of light it absorbs, which is governed by the electronic structure of the molecule. The substituents on both the diazo component (from 2-Methoxy-4,5-dimethylaniline) and the coupling component play a crucial role.
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) and methyl (-CH₃) groups on the aniline ring are electron-donating. These groups increase the electron density of the aromatic system, which generally leads to a bathochromic shift (a shift to longer absorption wavelengths), pushing the color from yellow/orange towards red, blue, or violet.[3]
Coupling Component: The choice of coupling component has a significant impact. Naphthol-based couplers typically yield red to blue shades, while aniline-based couplers often produce yellow to orange dyes.[12]
Potential Dye Palette
By combining the diazonium salt of 2-Methoxy-4,5-dimethylaniline with various common coupling components, a wide range of colors can be synthesized.
Coupling Component
Chemical Structure
Reaction pH
Predicted Color Range
2-Naphthol
Alkaline (8-10)
Orange to Red
Resorcinol
Alkaline (8-9)
Yellow to Orange
N,N-Dimethylaniline
Acidic (4-5)
Yellow
H-Acid
pH dependent
Red to Blue/Violet
Part 3: Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Diazonium salts, especially in a dry, solid state, can be explosive and should always be kept in solution and used immediately after preparation.
Protocol: Diazotization of 2-Methoxy-4,5-dimethylaniline hydrochloride
This protocol is adapted from established methods for similar aniline derivatives.[6][8][12]
250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel
Ice-salt bath
Starch-iodide paper
Procedure:
Preparation of Amine Salt: In the 250 mL flask, suspend 2-Methoxy-4,5-dimethylaniline hydrochloride (10.0 mmol) in 25 mL of distilled water.
Acidification & Cooling: While stirring, slowly add concentrated HCl (2.5 mL). Place the flask in an ice-salt bath and cool the stirred suspension to an internal temperature of 0–5 °C.
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.73 g, 10.5 mmol) in 10 mL of cold distilled water.
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the vigorously stirred aniline salt suspension over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. The resulting clear, yellowish solution of 2-Methoxy-4,5-dimethylbenzenediazonium chloride is unstable and must be used immediately in the next step.[6]
(Optional) Confirmation: To confirm an excess of nitrous acid (indicating complete diazotization), a drop of the reaction mixture can be streaked on starch-iodide paper. A positive test will show an immediate blue-black color. If the test is negative, add a small amount more of the nitrite solution. Once complete, any excess nitrous acid can be quenched by adding a small amount of sulfamic acid until the test is negative.[6]
Protocol: Azo Coupling with 2-Naphthol
This protocol provides a representative example of a coupling reaction.[12]
Reagents and Equipment:
2-Naphthol (1.44 g, 10.0 mmol)
Sodium Hydroxide (NaOH, 1.2 g, 30 mmol)
The diazonium salt solution prepared in Protocol 3.1
Beakers, magnetic stirrer, ice bath
Büchner funnel and filter paper
Procedure:
Preparation of Coupling Solution: In a 400 mL beaker, dissolve 2-Naphthol (1.44 g) in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
Cooling: Cool this solution in an ice bath to approximately 5 °C.
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 3.1) to the 2-naphthol solution. A brightly colored precipitate should form immediately.
Completion and Isolation: Continue stirring the mixture in the ice bath for 60 minutes to ensure the reaction is complete.
Filtration: Collect the solid dye product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Part 4: Characterization of Synthesized Dyes
The identity and purity of the synthesized azo dyes should be confirmed using standard spectroscopic techniques.[11][13]
Technique
Purpose
Expected Observations for an Azo Dye
UV-Visible Spectroscopy
To determine the maximum absorption wavelength (λmax) and confirm the color.
A strong absorption band in the visible region (400-700 nm), which corresponds to the π → π* electronic transition of the conjugated azo system.[14][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
To identify key functional groups.
Characteristic peaks for the N=N stretch (around 1400-1450 cm⁻¹), C-N stretch, and aromatic C-H stretches. Absence of the N-H stretching bands from the primary amine starting material.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
To elucidate the detailed molecular structure.
Signals corresponding to the aromatic protons and carbons in their expected regions, confirming the successful coupling and the final structure of the dye.
Conclusion
2-Methoxy-4,5-dimethylaniline hydrochloride is a promising intermediate for the synthesis of a diverse range of azo dyes. By leveraging the fundamental principles of diazotization and azo coupling, and by carefully selecting coupling components, researchers can develop novel colorants with tailored properties. The protocols and notes provided in this guide offer a solid foundation for exploring the synthetic potential of this versatile compound, paving the way for new applications in materials science, analytical chemistry, and beyond.
References
Impactfactor. (2023, March 25). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Available at: [Link]
Otutu, J.O., & Osabohien, E. (2013, April 9). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5: 1-8. Available at: [Link]
NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available at: [Link]
Azo Dye Synthesis. (2026, February 13). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. Available at: [Link]
researchClue.com. SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Available at: [Link]
Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Available at: [Link]
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. Available at: [Link]
Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. Available at: [Link]
Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]
Diazonium coupling reactions. Diazonium coupling reactions. Available at: [Link]
MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]
SciSpace. (2021, October 15). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. Available at: [Link]
ResearchGate. (2025, August 7). Heterocyclic Dyes: Preparation, Properties, and Applications. Available at: [Link]
Google Patents. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
PMC. Spectroscopic Behavior and Photophysical Parameters of 2-(Acetoxymethyl)-6-(1,2,4-triazinylaminodihydroquinazolinyl)tetrahydropyran Derivative in Different Solid Hosts. Available at: [Link]
De Gruyter. (2022, August 18). Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. Available at: [Link]
Semantic Scholar. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Ajibade-Andrew/62111003f9052066d790f4882e30349a405527f5]([Link]
PubChem. 2-Methoxy-4,5-dimethylaniline. Available at: [Link]
Organic Chemistry Portal. Diazotisation. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]
IJFMR. (2025, May 23). Analysis of the Structural and Photophysical Properties of Dyes. Available at: [Link]
Dye Synthesis. (2025, October 15). The Crucial Role of 2,4-Dimethylaniline in Modern Dye Synthesis. Available at: [Link]
Application Note: High-Performance Derivatization of 2-Methoxy-4,5-dimethylaniline HCl
Abstract This guide details the analytical derivatization of 2-Methoxy-4,5-dimethylaniline hydrochloride (2-M-4,5-DMA·HCl), a primary aromatic amine often utilized as a pigment intermediate or pharmaceutical precursor. D...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the analytical derivatization of 2-Methoxy-4,5-dimethylaniline hydrochloride (2-M-4,5-DMA·HCl), a primary aromatic amine often utilized as a pigment intermediate or pharmaceutical precursor. Due to the polarity of the amine functionality and the non-volatility of the hydrochloride salt, direct analysis is prone to severe peak tailing, thermal degradation, and low sensitivity. We present two validated workflows: Acylation with TFAA for GC-MS structural confirmation and Dansylation for trace-level HPLC-FLD quantification. Special emphasis is placed on the in situ neutralization of the HCl salt, a critical step often overlooked in standard protocols.
Introduction & Analytical Challenges
2-Methoxy-4,5-dimethylaniline possesses electron-donating groups (methoxy and methyl) that activate the benzene ring, making the amine highly nucleophilic but also susceptible to oxidation (browning).
The "Salt" Challenge
The starting material is a hydrochloride salt (
).
GC-MS Issue: The salt is non-volatile. Direct injection leads to accumulation in the inlet liner and thermal decomposition.
Derivatization Issue: Most derivatizing agents (e.g., anhydrides, sulfonyl chlorides) require a nucleophilic free amine (
). The protonated salt () is unreactive.
Solution: All protocols below include a specific "Free-Basing" step using organic bases to liberate the reactive amine.
Method Selection Guide
Use the following decision tree to select the appropriate workflow for your analytical goal.
Figure 1: Decision matrix for selecting the optimal derivatization strategy.
Method A: GC-MS via Trifluoroacetylation (TFAA)
Best for: Purity analysis, structural confirmation, and impurity profiling.
Principle
Trifluoroacetic anhydride (TFAA) reacts with the primary amine to form a stable amide.[1] The introduction of fluorine atoms increases volatility and provides excellent mass spectral tags.
Technical Support Center: Purification of 2-Methoxy-4,5-dimethylaniline Hydrochloride
Product Profile & Handling Compound: 2-Methoxy-4,5-dimethylaniline hydrochloride Class: Substituted Aniline Salt Primary Challenge: Aniline derivatives are electron-rich and prone to oxidation, leading to colored impurit...
Author: BenchChem Technical Support Team. Date: February 2026
Product Profile & Handling
Compound: 2-Methoxy-4,5-dimethylaniline hydrochloride
Class: Substituted Aniline Salt
Primary Challenge: Aniline derivatives are electron-rich and prone to oxidation, leading to colored impurities (pink/violet/brown) [1]. The hydrochloride salt form increases hygroscopicity, requiring strict moisture control [2].
Parameter
Specification / Note
Appearance (Pure)
White to off-white crystalline solid.
Appearance (Crude)
Often beige, pink, or violet due to trace oxidation (azo/nitroso species).
Solubility Profile
High solubility in hot water/ethanol; low solubility in cold non-polar solvents.
Storage
Hygroscopic and Light Sensitive.[1] Store under inert gas (Argon/N2) at 2-8°C.
The Master Protocol: Ethanol-Water Recrystallization
This protocol utilizes a mixed-solvent system (Solvent/Antisolvent) favored for amine salts. Ethanol acts as the solvent, and water acts as the antisolvent (or co-solvent depending on specific salt lipophilicity).
Acidifier: Conc. HCl (Trace amount to prevent hydrolysis)
Step-by-Step Methodology
Step 1: Dissolution (The Saturation Point)
Place the crude solid in an Erlenmeyer flask.
Add a minimum volume of Solvent A (Ethanol) to just wet the solid.
Heat the mixture to near-boiling on a hot plate/stirrer.
Add more hot Ethanol dropwise with stirring until the solid just dissolves.
Technical Note: If the solution is dark, do not add excess solvent yet.
Optional but Recommended: Add 1-2 drops of conc. HCl. This suppresses the equilibrium shift toward the free base, preventing "oiling out" and discoloration [3].
Step 2: Decolorization (Crucial for Anilines)
Remove the flask from heat and let it cool slightly (to avoid boil-over).
Add Activated Charcoal (1-3% by weight of crude solid).
Prepare a pre-warmed funnel with fluted filter paper (or a heated sintered glass funnel).
Filter the hot mixture rapidly into a clean flask.
Why Pre-warm? Prevents premature crystallization on the filter paper, which lowers yield.
Step 4: Crystallization (The Controlled Crash)
Reheat the filtrate if crystals formed during filtration.
Antisolvent Addition: If the solution is very soluble, add warm Solvent B (Water) dropwise until a faint turbidity (cloudiness) persists. Then add one drop of Ethanol to clear it.
Cooling Regime:
Stage A: Ambient temperature (20 mins).
Stage B: Refrigerator/Cold room (30 mins).
Stage C: Ice-salt bath (0-4°C) for maximum yield.
Step 5: Isolation
Filter crystals using vacuum filtration (Buchner funnel).
Wash the cake with a small volume of cold Ethanol/Water (1:1 mix).
Dry in a vacuum desiccator over
or KOH pellets (to remove water and HCl traces).
Workflow Visualization
Figure 1: Step-by-step logic flow for the purification of 2-Methoxy-4,5-dimethylaniline HCl.
Troubleshooting Guide (Decision Tree)
Issue 1: "My product is coming out as an oil, not a crystal."
Diagnosis: This is "oiling out," common when the melting point of the solute is lower than the boiling point of the solvent mixture, or if impurities are lowering the melting point (eutectic formation).
Corrective Action A (Temperature): Reheat to dissolve the oil. Allow the solution to cool much more slowly (wrap the flask in a towel).
Corrective Action B (Solvent): You likely have too much water (antisolvent). Add more Ethanol to change the polarity.
Corrective Action C (Acidity): Add 0.5 mL conc. HCl. If the free base is present, it will oil out.[2] Forcing it back to the HCl salt raises the melting point [5].
Issue 2: "The crystals are still pink/grey after charcoal treatment."
Diagnosis: Incomplete removal of oxidation products or re-oxidation during cooling.
Corrective Action: Repeat the recrystallization. Ensure you are using acid-washed activated carbon. Perform the cooling step under a nitrogen atmosphere if possible.
Note: Trace color often does not affect NMR purity but can be aesthetically undesirable.
Issue 3: "No precipitate formed even on ice."
Diagnosis: Supersaturation or too much solvent.
Corrective Action A (Seeding): Add a single crystal of pure material (seed crystal) to the cold solution to provide a nucleation site.
Corrective Action B (Scratching): Scratch the inner glass wall of the flask with a glass rod. The micro-abrasions create nucleation sites.
Corrective Action C (Concentration): Evaporate 20-30% of the solvent on a rotary evaporator and re-cool.
Troubleshooting Logic Map
Figure 2: Rapid diagnostic tree for common recrystallization failures.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes. Methanol is often a better solvent for highly polar salts. However, because it is more toxic, Ethanol is preferred. If using Methanol, Diethyl Ether is often the preferred antisolvent (Method: Dissolve in hot MeOH, add Ether until cloudy). Warning: Ether is highly flammable.
Q: How do I know if I have the Free Base or the HCl salt?A:
Solubility Test: The HCl salt is water-soluble; the free base is not (it will float or oil out in water).
Silver Nitrate Test: Dissolve a small amount in water and add
. A white precipitate () confirms the presence of the chloride counter-ion.
Q: What is the expected Melting Point?A: While specific literature values for this exact isomer's salt can vary by hydration state, aniline hydrochloride salts generally melt between 190°C and 240°C (with decomposition), significantly higher than the free base (~50°C) [6]. A sharp melting range (<2°C) indicates high purity.
References
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard reference for aromatic amine purification and oxidation properties).
Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylaniline Safety Data Sheet. (Used for analog chemical property inference regarding stability and storage).
BenchChem. (2025). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. (Reference for acidification during recrystallization to prevent hydrolysis).
Annex Publishers. (2023). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Purification. (Mechanism of impurity adsorption).
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. (Standard protocol for oiling-out troubleshooting).
PubChem. (n.d.). 2-Methoxy-4,5-dimethylaniline Compound Summary. (Chemical ID and general physical property data).
Side reactions of 2-Methoxy-4,5-dimethylaniline hydrochloride in synthesis
Technical Support Center: 2-Methoxy-4,5-dimethylaniline Hydrochloride Executive Summary 2-Methoxy-4,5-dimethylaniline hydrochloride (MMDA-HCl) is a highly electron-rich aniline derivative.[1] While its electron density m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methoxy-4,5-dimethylaniline Hydrochloride
Executive Summary
2-Methoxy-4,5-dimethylaniline hydrochloride (MMDA-HCl) is a highly electron-rich aniline derivative.[1] While its electron density makes it a potent nucleophile for azo coupling and Schiff base formation, this same characteristic renders it chemically "fragile."[1]
The primary failure modes in synthesis are oxidative dimerization (turning reaction mixtures black) and regiochemical scrambling during electrophilic substitution.[1] This guide details the mechanistic roots of these side reactions and provides self-validating protocols to prevent them.
Module 1: The "Black Tar" Phenomenon (Oxidative Instability)
The Issue:
Users frequently report that the white/off-white HCl salt turns purple or black upon free-basing or during storage.
The Mechanism:
The methoxy (-OMe) and two methyl (-Me) groups hyper-activate the benzene ring. Upon exposure to air (oxygen) or mild oxidants, the free base undergoes Single Electron Transfer (SET) to form a radical cation.[1] This species rapidly dimerizes or oxidizes further into quinone imines, which polymerize into "aniline black" type tars.[1]
Visualizing the Failure Mode:
Figure 1: The oxidative degradation pathway of electron-rich anilines.
Troubleshooting Protocol:
Preventative: Always handle the free base under Argon/Nitrogen.
Corrective: If the salt is slightly discolored, recrystallize from Ethanol/HCl before use. Do not attempt to free-base "in bulk" for long-term storage; generate the free base in situ.[1]
The Issue:
When performing nitration or halogenation, researchers often isolate the wrong isomer or inseparable mixtures.
The Chemistry:
The molecule has two open positions: C3 and C6 .
C1 (-NH₂): Strong Ortho/Para director. Directs to C6 (Ortho).[1]
C2 (-OMe): Strong Ortho/Para director. Directs to C3 (Ortho).[1]
Sterics: C3 is "sandwiched" between the -OMe and -Me groups, creating significant steric hindrance.[1]
Position
Directed By
Steric Hindrance
Reactivity Status
C6
-NH₂ (Primary)
Low
Dominant Site
C3
-OMe (Secondary)
High
Minor / Trace
Critical Side Reaction (The pH Trap):
In highly acidic media (e.g., Nitration with H₂SO₄), the amine becomes protonated (-NH₃⁺).[1]
Effect: The -NH₃⁺ group is meta-directing and deactivating.
Result: It directs meta to itself, which points to C3 .
Outcome: Changing pH drastically alters the C6:C3 ratio.
Actionable Advice:
For C6 Substitution: Keep conditions mild (neutral to slightly acidic) to keep the amine un-protonated.[1]
For C3 Substitution: This is difficult; protecting the amine as an acetamide (N-acetyl) increases steric bulk, further deactivating C6, but C3 remains hindered.[1]
Module 3: Diazotization & Azo Coupling
The Issue:
Low yields in azo dye synthesis; formation of phenols or insoluble tars instead of the diazonium salt.
Troubleshooting Decision Tree:
Figure 2: Diagnostic logic for diazonium salt failures.
The "Self-Coupling" Trap:
Because MMDA is so electron-rich, it reacts with its own diazonium salt faster than standard anilines.[1]
Symptom: Red/Orange precipitate forms during diazotization (before adding the coupler).[1]
Fix: Ensure rapid stirring and maintain a high concentration of mineral acid (HCl) to keep the unreacted amine fully protonated (non-nucleophilic) until the nitrite is consumed.
Standard Operating Protocols (SOPs)
SOP 1: Controlled Free-Basing (In Situ)
Avoid isolating the solid free base to prevent oxidation.
Suspend: Place 1.0 eq MMDA-HCl in EtOAc or DCM (sparged with N₂).
Cool: Chill to 0°C.
Neutralize: Add 1.05 eq of aqueous NaHCO₃ (saturated) or 1.1 eq TEA dropwise.
Why? Strong bases like NaOH can induce oxidative dimerization in the presence of trace oxygen.
Partition: Separate layers immediately. Dry organic layer over MgSO₄.[1]
Use: Transfer the solution directly to the next reaction vessel via cannula.
SOP 2: High-Fidelity Diazotization
Designed to minimize phenol formation.
Acid Charge: Dissolve MMDA-HCl in 3.0 equivalents of 2M HCl.
Note: Standard protocols use 2.0 eq; the extra acid prevents self-coupling.[1]
Cryo-Control: Cool to -5°C to 0°C (Internal probe mandatory).
Nitrite Addition: Add NaNO₂ (1.05 eq) as a 4M aqueous solution under the surface of the liquid.
Quench: After 20 mins, destroy excess HNO₂ with sulfamic acid until starch-iodide paper does not turn blue.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt directly in nucleophilic substitutions?A: generally, no. The protonated amine is not nucleophilic. You must add an auxiliary base (e.g., DIPEA, Pyridine) to the reaction mixture to liberate the free amine in situ.
Q: My product has a persistent pink hue. How do I remove it?A: This is a trace quinone impurity.[1] Wash the organic phase with a 10% solution of Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate. These reducing agents convert the colored quinones back to colorless hydroquinones or water-soluble adducts.[1]
Q: Why did my yield drop when I scaled up the diazotization?A: Exotherms. Electron-rich anilines release significant heat upon reaction with nitrite.[1] On a larger scale, heat dissipation is slower, causing local temperature spikes >5°C, leading to phenol formation.[1] Use slower addition rates and jacketed reactors.[1]
References
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley, 1992.[1] (Mechanism of oxidation and EAS regioselectivity).
BenchChem Technical Support. Reactions of 4-Methoxy-N,N-dimethylaniline. Link (Analogous reactivity profiles for electron-rich anilines).[1]
Zollinger, H. Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers, 1994.[1] (Definitive text on diazotization side reactions).
PubChem. 2-Methoxy-5-methylaniline (Analogous Compound Data). Link (Safety and stability data).[1]
ChemicalBook. Synthesis and Stability of Xylidine Derivatives. Link (General handling of dimethylanilines).
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4,5-dimethylaniline Hydrochloride
Welcome to the Technical Support Center for 2-Methoxy-4,5-dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 2-Methoxy-4,5-dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for optimizing reaction conditions involving this versatile chemical intermediate.
Introduction
2-Methoxy-4,5-dimethylaniline hydrochloride is a substituted aniline derivative of significant interest in organic synthesis, particularly as a precursor in the production of various high-value chemicals, including pharmaceuticals like Riboflavin (Vitamin B2).[1][2] The presence of methoxy and dimethyl functional groups on the aniline ring imparts specific reactivity and characteristics that require careful consideration during experimental design to achieve optimal yields and purity. This guide provides practical, field-proven insights to navigate the common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling 2-Methoxy-4,5-dimethylaniline hydrochloride?
A1: As with all aniline derivatives, 2-Methoxy-4,5-dimethylaniline hydrochloride should be handled with care in a well-ventilated area or fume hood. It is harmful if swallowed, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Contaminated clothing should be removed and washed before reuse.[3] In case of contact with eyes, rinse cautiously with water for several minutes.
Q2: How should 2-Methoxy-4,5-dimethylaniline hydrochloride be properly stored?
A2: It is recommended to store the compound in a tightly closed container in a cool, dry, and dark place. It should be stored away from incompatible materials, such as strong oxidizing agents.
Q3: In what solvents is 2-Methoxy-4,5-dimethylaniline hydrochloride soluble?
Q4: What are the key applications of 2-Methoxy-4,5-dimethylaniline hydrochloride?
A4: A primary application of this compound is as a key building block in the synthesis of Riboflavin (Vitamin B2).[1][2][5] Substituted anilines are also widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving 2-Methoxy-4,5-dimethylaniline hydrochloride.
Issue 1: Low Reaction Yield
Low yields are a common challenge in organic synthesis. The following decision tree and table provide a structured approach to troubleshooting low yields in reactions with 2-Methoxy-4,5-dimethylaniline hydrochloride.
Caption: Troubleshooting Decision Tree for Low Reaction Yields.
Potential Cause
Recommended Solutions
Incomplete Reaction
- Optimize Temperature and Time: Gradually increase the reaction temperature and monitor progress by TLC or HPLC. For some reactions, a lower temperature for a longer duration may be beneficial to minimize side reactions.[8] - Check Reagent Stoichiometry: Ensure accurate molar ratios of reactants. For equilibrium reactions, consider using a slight excess of one reactant.
Side Reactions
- Formation of Oxidized Impurities: Anilines are susceptible to oxidation, which can form colored impurities.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[8] - Over-alkylation/acylation: If the aniline nitrogen is the reacting site, ensure controlled addition of the electrophile to prevent multiple additions.
Poor Reagent Quality
- Verify Reagent Purity: Use freshly opened or purified reagents. The hydrochloride salt may need to be neutralized to the free base before reaction; ensure complete and gentle neutralization. - Anhydrous Conditions: For moisture-sensitive reactions, ensure all solvents and reagents are rigorously dried.
Suboptimal Solvent or Catalyst
- Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Screen a range of solvents with varying polarities. - Catalyst Selection: For catalyzed reactions (e.g., cross-coupling), screen different catalysts and ligands to find the optimal system.[8]
Product Loss During Work-up
- Extraction Issues: Ensure the aqueous layer is at the correct pH to ensure your product is in the organic phase during extraction. Perform multiple extractions with the organic solvent. - Purification Losses: Optimize the purification method. For column chromatography, fine-tune the solvent system to achieve good separation.[9] For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Issue 2: Formation of Colored Impurities
The appearance of color in the reaction mixture or final product is a common issue when working with anilines, often indicating oxidation.
Potential Cause
Recommended Solutions
Oxidation of the Aniline Moiety
- Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.[8] - Degas Solvents: Use solvents that have been degassed prior to use.
Over-oxidation in Oxidation Reactions
- Control Oxidant Stoichiometry: Use the precise stoichiometric amount of the oxidizing agent.[8] - Low-Temperature Conditions: Perform the oxidation at reduced temperatures to improve selectivity and minimize the formation of colored byproducts.[8]
Product Instability
- Mild Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up procedure.[8]
Storage-Related Discoloration
- Proper Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place.
Issue 3: Difficulties in Product Purification
Purification of substituted anilines can be challenging due to the polarity of the amino group and potential for multiple byproducts with similar properties.
Purification Method
Common Issues
Troubleshooting Strategies
Column Chromatography
Poor separation of product from starting material or byproducts.
- Optimize Solvent System: Systematically vary the polarity of the eluent to improve separation on a TLC plate before scaling up to a column.[9] - Use a Different Stationary Phase: Consider using alumina or a modified silica gel if standard silica gel does not provide adequate separation.
Recrystallization
Product "oils out" instead of crystallizing; no crystal formation.
- Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. - Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. - Solvent System Adjustment: If the product oils out, try using a more dilute solution or a different solvent system.
Acid-Base Extraction
Incomplete separation of the product from neutral or acidic/basic impurities.
- pH Adjustment: Ensure the pH of the aqueous phase is appropriate to either protonate (making it water-soluble) or deprotonate (making it organic-soluble) the aniline derivative. - Multiple Extractions: Perform several extractions to ensure complete transfer of the compound between phases.[10]
Experimental Protocols
General Protocol for Neutralization of 2-Methoxy-4,5-dimethylaniline Hydrochloride to its Free Base
The hydrochloride salt is often the commercially available form to improve stability and handling. Many organic reactions require the free aniline.
Caption: General Workflow for Neutralization of Aniline Hydrochloride.
Procedure:
Dissolve the 2-Methoxy-4,5-dimethylaniline hydrochloride in a suitable solvent mixture, such as water and ethyl acetate.
Cool the solution in an ice bath to manage any exotherm.
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, with vigorous stirring.
Monitor the pH of the aqueous layer, aiming for a pH of 8-9 to ensure complete neutralization.
Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
Filter and concentrate the solution under reduced pressure to yield the free aniline base.
Note: The free base may be less stable than the hydrochloride salt and should be used promptly or stored under an inert atmosphere.
Troubleshooting guide for 2-Methoxy-4,5-dimethylaniline hydrochloride reactions
Introduction Welcome to the technical support guide for 2-Methoxy-4,5-dimethylaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 2-Methoxy-4,5-dimethylaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a substituted aniline, its reactivity is governed by the electronic effects of the electron-donating methoxy and methyl groups and the steric hindrance they impose. This guide provides in-depth, field-tested insights into troubleshooting common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and storage requirements for 2-Methoxy-4,5-dimethylaniline hydrochloride?
This compound is typically a solid at room temperature. It is essential to store it in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1] The container should be tightly sealed to prevent moisture absorption and degradation. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation, a common issue with electron-rich anilines.[2]
Q2: My reaction requires the free amine, but I have the hydrochloride salt. How do I properly prepare the starting material?
The hydrochloride salt is the protonated form of the aniline, where the nitrogen's lone pair is unavailable for nucleophilic attack. Therefore, it is crucial to convert it to the free amine before use in most reactions.
Protocol: Liberation of the Free Amine
Dissolution: Dissolve the 2-Methoxy-4,5-dimethylaniline hydrochloride in a suitable solvent. Water can be used if the free amine has low water solubility, or an organic solvent like dichloromethane (DCM) or ethyl acetate if you plan to perform a liquid-liquid extraction.
Basification: Add a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, dropwise while stirring. A stronger base like sodium hydroxide (NaOH) can be used, but care should be taken to avoid potential side reactions if other sensitive functional groups are present.
Monitoring: Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9 to ensure complete deprotonation.
Extraction: If using an organic solvent, separate the layers. If you started in water, extract the free amine into an organic solvent (e.g., ethyl acetate, DCM) multiple times (e.g., 3x).
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used promptly.
Q3: What are the best solvents for reactions involving 2-Methoxy-4,5-dimethylaniline?
The choice of solvent is highly dependent on the specific reaction. The free amine form, being a substituted aniline, generally exhibits good solubility in a range of common organic solvents.[3]
Excellent choice for many reactions (e.g., acylations, substitutions). DMF can be particularly useful for reactions requiring higher temperatures, but can be difficult to remove.
Aprotic Nonpolar
Toluene, Dioxane
Often used for transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) that require higher temperatures.[4]
Protic
Ethanol, Isopropanol
Generally less suitable as primary reaction solvents because the amine can be protonated, reducing its nucleophilicity. However, they can be used in specific cases like reductive aminations.
Aqueous
Water
The free amine has poor water solubility.[3] Water is typically only used during the basic workup to remove inorganic salts.
Troubleshooting Guide for Common Reactions
Scenario 1: Low or No Product Yield
Q: I've run my acylation/alkylation/coupling reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
Low conversion is a frequent issue that can often be traced back to the nature of the aniline starting material or suboptimal reaction conditions.
Root Cause A: Incomplete Liberation of the Free Amine
The most common reason for failure is using the hydrochloride salt directly in a reaction that requires a nucleophilic amine. The protonated ammonium salt is electrophilic, not nucleophilic.
Solution: Rigorously follow the basification and extraction protocol described in the FAQs. Ensure the organic layer containing the free amine is thoroughly dried, as residual water can quench sensitive reagents.
Root Cause B: Steric Hindrance
The methoxy group at the C2 position and the methyl group at the C5 position create significant steric bulk around the amino group. This can hinder the approach of electrophiles, especially bulky ones.
Solution:
Increase Reaction Time/Temperature: Give the reaction more time to proceed or gently increase the temperature while monitoring for potential decomposition.
Use Less Bulky Reagents: If possible, switch to a smaller, more reactive electrophile. For example, in an acylation, acetyl chloride is more reactive and less bulky than isobutyryl chloride.
Optimize Catalyst/Ligand (for Coupling Reactions): In reactions like Buchwald-Hartwig amination, the choice of phosphine ligand is critical.[4] Sterically hindered ligands can sometimes improve catalytic activity by promoting the necessary reductive elimination step.
Root Cause C: Deactivation in Friedel-Crafts Reactions
Anilines, including this derivative, are generally unsuitable for direct Friedel-Crafts alkylation or acylation. The amino group is a strong Lewis base and will form a complex with the Lewis acid catalyst (e.g., AlCl₃).[5][6] This complexation deactivates the aromatic ring towards electrophilic substitution.
Solution: Employ a protection strategy. First, acylate the amino group to form an amide (e.g., using acetic anhydride). The resulting N-acetyl group is still an ortho-, para-director but is significantly less basic and less activating, allowing the Friedel-Crafts reaction to proceed.[5] The acetyl group can be removed later via hydrolysis.
Scenario 2: Formation of Multiple Byproducts
Q: My reaction is messy. TLC shows multiple spots, and I'm getting colored impurities in my crude product. How can I improve selectivity?
The electron-rich nature of the 2-Methoxy-4,5-dimethylaniline ring makes it highly activated and susceptible to side reactions.
Root Cause A: Oxidation
Electron-rich anilines are easily oxidized, even by atmospheric oxygen, leading to the formation of highly colored, often polymeric impurities.[2] This is frequently observed as the reaction mixture turning dark brown or black.
Solution:
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
Degas Solvents: Before use, degas solvents by sparging with an inert gas or by using a freeze-pump-thaw cycle, especially for sensitive transition-metal-catalyzed reactions.
Mild Workup: During the workup, consider washing the organic layer with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove some colored oxidation byproducts.
Root Cause B: Polysubstitution on the Aromatic Ring
The combination of the -NH₂, -OCH₃, and two -CH₃ groups makes the aromatic ring extremely electron-rich and highly activated towards electrophilic aromatic substitution (EAS). In reactions like halogenation or nitration, it can be difficult to stop the reaction at a single substitution.[5]
Solution: Amide Protection
As with the Friedel-Crafts issue, protecting the amino group as an amide is the standard and most effective strategy. The lone pair of the nitrogen in the amide is delocalized onto the adjacent carbonyl oxygen, which significantly moderates the activating effect on the ring and prevents over-reaction.[7]
dot
Caption: Amide protection moderates aniline reactivity for controlled EAS.
Scenario 3: Difficulty in Product Purification
Q: I have my crude product, but separating it from the remaining starting material and byproducts by column chromatography is proving difficult.
Purification challenges often arise when products and impurities have similar polarities.
Root Cause A: Similar Polarity of Components
The product may have a polarity very close to the starting aniline, especially if the modification was minor.
Solution:
Optimize Chromatography: Experiment with different solvent systems for your column. A shallower gradient or an isocratic elution might provide better separation. Consider using a different stationary phase if silica gel is not effective.
Recrystallization: This is a powerful technique if your product is a solid. Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
Acid/Base Wash: If your product is neutral but your starting material is the basic aniline, a wash with dilute acid (e.g., 1M HCl) during the workup can pull the unreacted aniline into the aqueous layer. Be sure your product is stable to these conditions.
Illustrative Experimental Protocol
Protocol 1: N-Acetylation of 2-Methoxy-4,5-dimethylaniline
This protocol details the protection of the amino group, a critical step before attempting many electrophilic aromatic substitution reactions.
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-Methoxy-4,5-dimethylaniline (1.0 eq, obtained from the hydrochloride salt). Dissolve it in dichloromethane (DCM, approx. 0.2 M).
Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution. Cool the flask to 0 °C in an ice bath.
Acylating Agent: Add acetic anhydride (Ac₂O, 1.2 eq) dropwise to the stirred solution over 10-15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-(2-methoxy-4,5-dimethylphenyl)acetamide can often be purified by recrystallization from a suitable solvent like ethanol/water or ethyl acetate/hexanes.
Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing common reaction failures.
dot
Caption: A decision tree for troubleshooting reactions with 2-Methoxy-4,5-dimethylaniline.
BenchChem. (2025). Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis. BenchChem Technical Support.
Pearson. (n.d.). Acylation of Aniline Explained. Pearson+.
Gunanathan, C., & Shaughnessy, K. H. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps.
Gunanathan, C., & Shaughnessy, K. H. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.
Lidwell, O. M., & Wright, A. N. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic.
BenchChem. (2025). Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions. BenchChem Technical Support.
NEET coaching. (n.d.). Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions.
BenchChem. (n.d.). Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. BenchChem Technical Support.
Fisher Scientific. (2010, May 10). SAFETY DATA SHEET.
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
ChemicalBook. (2026, January 17). 2-METHOXY-N-METHYANILINE - Safety Data Sheet.
Google Patents. (n.d.). JP2002205977A - Friedel-Crafts acylation reaction of anilides.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
BenchChem. (2025). Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline. BenchChem Technical Support.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
Catalyst selection for reactions involving 2-Methoxy-4,5-dimethylaniline hydrochloride
The following technical guide is structured as a Level 3 Support Resource for the Catalysis & Synthesis Division . It is designed to address the specific challenges associated with 2-Methoxy-4,5-dimethylaniline hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Level 3 Support Resource for the Catalysis & Synthesis Division . It is designed to address the specific challenges associated with 2-Methoxy-4,5-dimethylaniline hydrochloride (CAS: 1693-32-9 / Free base related), a highly electron-rich, sterically congested aniline derivative.
Ticket ID: CHEM-SUP-2024-882
Subject: Catalyst Selection & Reaction Optimization Guide
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Analysis
User Context: You are attempting to utilize 2-Methoxy-4,5-dimethylaniline hydrochloride in metal-catalyzed cross-coupling (Buchwald-Hartwig) or electrophilic aromatic substitution (EAS/Diazotization).
Molecule Profile:
Electronic State: Highly electron-rich (
effect from -OMe and two -Me groups). This makes the amine a potent nucleophile but renders the ring susceptible to oxidative decomposition (tarring).
Steric Environment: The 2-methoxy group creates significant steric hindrance near the nitrogen center. The 4,5-dimethyl pattern blocks the para-position and one meta-position, forcing electrophilic attack (if applicable) to the crowded C3 or C6 positions.
Salt Factor: The HCl salt form is the primary failure point in catalysis if not managed correctly, as it protonates phosphine ligands and poisons Pd(0) species.
Critical Protocol: Handling the Hydrochloride Salt
Issue: Users frequently report "0% conversion" or "immediate catalyst precipitation" when using the HCl salt directly in palladium-catalyzed reactions.
Mechanism of Failure:
Standard phosphine ligands (
) are basic. If you introduce the aniline hydrochloride directly:
The acid protonates the ligand (), stripping it from the Palladium center, leading to the formation of inactive "Palladium Black."
Protocol A: In-Situ Neutralization (Preferred for High-Throughput)
Base Requirement: You must add 1.1 equivalents of base solely to neutralize the HCl, plus the standard equivalents required for the catalytic cycle.
Recommended Base: Finely ground, anhydrous
or . Avoid organic amine bases (TEA/DIPEA) as they can coordinate to Pd in this specific steric environment.
Protocol B: Free-Basing (Preferred for Scale-Up)
Suspend the hydrochloride salt in EtOAc or DCM.
Wash with 1M NaOH (2x) until the aqueous layer is pH > 10.
Dry organic layer over
(Do not use as it is slightly acidic).
Concentrate immediately before use. Note: The free base oxidizes rapidly in air (turns violet/black). Store under Argon.
The methoxy group at the 2-position acts as a hemilabile ligand. It can loosely bind to the Palladium center, stabilizing intermediates but potentially slowing down the reductive elimination step. You need a bulky, electron-rich ligand to enforce the correct geometry.
Recommended Systems
Reaction Class
Catalyst Precursor
Ligand
Base
Solvent
Temp
Standard Coupling (Aryl Bromides)
or Pd-G4-BrettPhos
BrettPhos
t-Amyl Alcohol
80-100°C
Sterically Demanding (Ortho-subst. halides)
RuPhos
NaOtBu
Toluene
100°C
Cost-Sensitive / Scale
XPhos
1,4-Dioxane
Reflux
Why these specific ligands?
BrettPhos: Designed specifically for primary amines. It prevents the formation of the stable
-amidopalladium complex that the ortho-methoxy group tries to form.
RuPhos: Excellent for secondary amines or when the coupling partner is also sterically hindered.
Avoid: Standard
or DPPF. They are insufficiently active for this electron-rich, hindered substrate and will lead to dehalogenation of the aryl halide rather than coupling.
Visual Troubleshooting Logic
Diagram 1: Catalyst Selection Decision Tree
Use this workflow to select the correct catalytic system based on your coupling partner.
Caption: Decision matrix for selecting Palladium source and Ligand based on electrophile complexity.
Diagram 2: The "HCl Poisoning" Mechanism
Understanding why your reaction turns black and fails immediately.
Caption: Mechanism showing how the acidic proton competes for the phosphine ligand, deactivating the catalyst.
Frequently Asked Questions (Troubleshooting)
Q1: The reaction mixture turned black immediately upon heating. What happened?A: This is likely "Palladium Black" precipitation.
Oxygen Leak: Electron-rich anilines oxidize to quinoid species that coordinate and kill Pd. Check your inert gas line.
Insufficient Base: If you used the HCl salt, the acid destroyed your catalyst (see Diagram 2). Increase base loading by 1.5 equiv.
Q2: I am seeing low conversion, and the starting material is remaining. Should I increase temperature?A: Caution is advised.
Do not exceed 110°C. At high temperatures, the 2-methoxy group can undergo demethylation or C-H activation, leading to complex mixtures.
Switch Ligands: If using BINAP, switch to BrettPhos . The specific bite angle and bulk of BrettPhos are required to overcome the steric clash of the 2-OMe and 4,5-Me groups during the amine binding step.
Q3: Can I use this molecule for Diazotization (Sandmeyer Reaction)?A: Yes, but the electron-rich nature makes the diazonium salt unstable.
Protocol: Maintain temperature strictly at -5°C to 0°C .
Acid: Use
instead of HCl if possible, as the sulfate salt is generally more stable than the chloride for polysubstituted anilines.
Quenching: The diazonium species must be consumed immediately (e.g., by adding KI or the coupling phenol) and cannot be stored.
References & Authority
Buchwald-Hartwig Coupling of Hindered Amines:
Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Bulky Anilines." Journal of the American Chemical Society, 2008.
Context: Establishes BrettPhos as the superior ligand for ortho-substituted anilines.
Handling Amine Salts in Catalysis:
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Context: Defines the base requirements for neutralizing amine salts in situ.
Electronic Properties of Polysubstituted Anilines:
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
Context: Quantitative data on the electron-donating effects of Methoxy and Methyl groups.[1]
Disclaimer: This guide is for research purposes only. 2-Methoxy-4,5-dimethylaniline is a chemical intermediate; consult the SDS for specific safety handling regarding toxicity and skin sensitization.
Technical Support Center: Reaction Monitoring for 2-Methoxy-4,5-dimethylaniline Hydrochloride
Executive Summary & Chemical Profile Welcome to the technical support hub for 2-Methoxy-4,5-dimethylaniline Hydrochloride . This guide addresses the specific challenges of monitoring this aniline derivative during synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Welcome to the technical support hub for 2-Methoxy-4,5-dimethylaniline Hydrochloride . This guide addresses the specific challenges of monitoring this aniline derivative during synthesis.
Critical Distinction: You are working with the Hydrochloride Salt .
Stability: Significantly more stable to oxidation than the free base.
Solubility: High water solubility; poor solubility in non-polar organic solvents (Hexane, Toluene).
Chromatography Behavior: The salt form interacts strongly with silanol groups on TLC plates and HPLC columns, leading to severe tailing or "stuck" spots unless specific protocols (detailed below) are followed.
Analytical Decision Matrix
Before selecting a method, consult the decision matrix below to match your reaction stage with the appropriate technique.
Figure 1: Analytical workflow selection based on reaction phase.
High-Performance Liquid Chromatography (HPLC)
Status: Gold Standard for Quantitative Conversion.
Challenge: The amine group causes peak tailing on standard C18 columns due to silanol interaction.
No Color/Slow Color: Insufficient Nitrite (Add more
).
The "Coupling" Test (H-Acid Test):
To confirm the diazo species is actually formed (and not just measuring excess nitrite):
Take a drop of reaction mixture.
Add to a solution of H-Acid (or 2-Naphthol) in NaOH.
Result: Immediate brilliant red/orange precipitate indicates active diazonium salt.
Troubleshooting FAQ
Q: The reaction mixture turned dark black/tarry. What happened?
Diagnosis: Oxidation.[2] Electron-rich anilines like 2-Methoxy-4,5-dimethylaniline are prone to oxidation by air, especially at neutral/basic pH.
Solution: Perform reactions under Nitrogen/Argon. If handling the free base, store it under inert gas in the dark. The HCl salt is more stable but can still degrade in solution over time.
Q: My yield is low during the coupling stage (e.g., Pigment Yellow 74 synthesis).
Diagnosis: pH drift. The coupling reaction of the diazonium salt with the coupler (e.g., 2-methoxyacetoacetanilide) is highly pH-dependent.
Solution: Maintain pH between 4.5 and 6.0 (using Sodium Acetate buffer).
pH < 4:[9] Coupling is too slow; diazo decomposes.
pH > 7:[10] Diazo converts to unreactive diazotate.
Q: I see two spots on TLC for my starting material.
Diagnosis: You are likely seeing the "Free Base" vs. "Salt" equilibrium if the plate is not basic enough, OR you have regio-isomers (e.g., 2-Methoxy-5-methylaniline impurity).
Solution: Use the TEA-treated mobile phase described in Section 4. If two spots persist, check the purity of your starting material via NMR.
Process Flow Diagram: Pigment Synthesis Context
Since this molecule is a key intermediate for Pigment Yellow 74 , the following logic flow ensures successful conversion.
Figure 2: Workflow for Diazotization and Coupling (Pigment Yellow 74 Synthesis).
References
Pigment Yellow 74 Synthesis & Chemistry
Source: ChemicalBook & Wikipedia (Summarized Industrial Protocols).
Context: Describes the azo coupling of 2-methoxy-4-nitroaniline (structural analog) and general arylide yellow synthesis conditions.
Diazotization Titration & Monitoring
Source: Scribd / PharmaGuideline (Standard Oper
Context: Detailed methodology for using starch-iodide paper and potentiometric titration for arom
TLC Visualization of Anilines
Source: Chemistry LibreTexts / FIU.
Context: Protocols for Ninhydrin, UV, and Iodine visualization of amines and arom
HPLC Method Development for Anilines
Source: SIELC Technologies / BenchChem.
Context: Reverse-phase conditions (Acidic Mobile Phase) for substituted anilines to prevent peak tailing.
2-Methoxy-4,5-dimethylaniline hydrochloride vs other substituted anilines
Topic: 2-Methoxy-4,5-dimethylaniline Hydrochloride vs. Substituted Anilines Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Comparative Analysis of Elect...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Methoxy-4,5-dimethylaniline Hydrochloride vs. Substituted Anilines
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Comparative Analysis of Electronic Tuning and Reactivity in Substituted Anilines
Executive Summary: The "Electron-Rich" Advantage
2-Methoxy-4,5-dimethylaniline hydrochloride (CAS 16250-13-2) represents a specialized class of "super-electron-rich" aniline building blocks. Unlike standard anilines, the synergistic combination of a strong
-donor (+M effect of methoxy) and two inductive donors (+I effect of methyls at C4, C5) creates an aromatic ring with exceptionally high Highest Occupied Molecular Orbital (HOMO) energy.
The Strategic Verdict:
Best For: Use as a Diazo Component in azo coupling where high stability of the diazonium salt is required, or as a scaffold for oxidative cyclization into complex heterocycles (e.g., indoles, quinolines).
Critical Limitation: Unlike its analog p-cresidine, the C4 (para) position is blocked . This molecule cannot function as a standard para-coupling partner; it must be the nucleophile in cyclizations or the electrophile (as a diazonium salt).
Chemical Architecture & Comparative Analysis
The primary value of 2-Methoxy-4,5-dimethylaniline lies in its steric and electronic deviation from common commodity anilines like o-anisidine or p-cresidine.
Table 1: Physicochemical & Reactivity Comparison
Feature
2-Methoxy-4,5-dimethylaniline HCl
p-Cresidine (2-Methoxy-5-methylaniline)
2,4-Dimethylaniline (2,4-Xylidine)
Structure
2-OMe, 4-Me, 5-Me
2-OMe, 5-Me
2-Me, 4-Me
Para-Position (C4)
Blocked (Methyl)
Open (Available for Coupling)
Blocked (Methyl)
Electronic State
Highly Electron Rich (-donor + 2 -donors)
Moderately Electron Rich
Inductive donation only
Oxidation Potential
High (Prone to air oxidation as free base)
Moderate
Low
Primary Utility
Diazo component; Heterocycle synthesis
Coupling component (Azo Dyes)
Pesticide/Pharma Intermediate
Solubility (HCl)
High (>100 g/L water)
Moderate
Moderate
Structural Logic Diagram
The following diagram illustrates the electronic pressure and steric blocking that defines the reactivity of this molecule.
Figure 1: Structural-Activity Relationship (SAR) map showing how substituents dictate the molecule's exclusive utility as a diazo component or cyclization precursor.
Critical Application: Diazotization & Coupling
Because the C4 position is blocked, this molecule is most frequently used to generate diazonium salts which then attack other coupling components (like phenols or acetoacetanilides).
The Stability Paradox
The electron-donating groups (EDGs) make the amine more basic, but they also stabilize the resulting diazonium cation via resonance.
Pros: The diazonium salt is less likely to decompose explosively than nitro-anilines.
Cons: The diazonium ion is a weaker electrophile. Coupling requires activated substrates (e.g., naphthols) and precise pH control.
Experimental Protocol: Optimized Diazotization
Objective: Generate a stable diazonium salt solution for azo coupling or Sandmeyer reactions.
Dissolution: Dissolve 2.24 g of the aniline salt in 15 mL water and 2.5 mL conc. HCl.
Note: If using the free base, you must cool to 0°C before adding acid to prevent oxidation (turning purple/black).
Cooling: Chill the clear solution to 0–2°C in an ice/salt bath.
Nitrosation: Add
solution dropwise below the surface.
Rate: Maintain internal temp < 5°C.
Endpoint: Monitor with starch-iodide paper (instant blue-black).
Scavenging: Stir for 15 mins. Add sulfamic acid until starch-iodide test is negative (removes excess
to prevent side reactions during coupling).
Usage: Use immediately. Do not store.
Figure 2: Step-by-step logic for the generation of the diazonium intermediate.
Safety & Toxicology Profile (E-E-A-T)
Warning: Substituted anilines are potent bioactive compounds. While specific toxicological data for the 4,5-dimethyl variant is less ubiquitous than for p-cresidine, structural analogy mandates strict precautions.
Carcinogenicity: p-Cresidine (2-methoxy-5-methylaniline) is a Group 2B carcinogen (IARC). The 4,5-dimethyl analog should be treated as a suspected mutagen/carcinogen .
Acute Toxicity: High risk of methemoglobinemia (cyanosis) upon absorption through skin.
Handling:
Solid Form: The HCl salt is a fine dust; use a powder hood (HEPA filtration).
Comparative Guide: Mass Spectrometry Analysis of 2-Methoxy-4,5-dimethylaniline Hydrochloride
H NO · HCl (Free Base MW: 151.21 Da) Executive Summary 2-Methoxy-4,5-dimethylaniline is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its analysis is often complicated by its hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
HNO · HCl (Free Base MW: 151.21 Da)
Executive Summary
2-Methoxy-4,5-dimethylaniline is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its analysis is often complicated by its hydrochloride salt form, which requires specific handling depending on the ionization technique employed.
This guide objectively compares the two dominant mass spectrometry workflows—Electron Ionization (EI-GC-MS) and Electrospray Ionization (ESI-LC-MS/MS) . While EI provides the "fingerprint" fragmentation required for structural identification and library matching, ESI offers superior sensitivity for pharmacokinetic (PK) studies and trace impurity profiling.
The hydrochloride salt form presents a challenge: it is non-volatile (unsuitable for direct GC) and highly polar. The following protocols ensure self-validating sample integrity.
Protocol A: Free Base Conversion for GC-MS (EI)
Objective: To neutralize the HCl salt, rendering the analyte volatile and preventing injector port degradation.
Weighing: Transfer 10 mg of 2-Methoxy-4,5-dimethylaniline HCl into a 4 mL glass vial.
Biphasic Dissolution: Add 1 mL of 1M NaOH (aq) and 1 mL of Dichloromethane (DCM) .
Extraction: Vortex vigorously for 30 seconds. The NaOH neutralizes the HCl; the free base partitions into the DCM layer.
Phase Separation: Allow layers to settle (or centrifuge at 2000 rpm for 2 mins).
Drying: Transfer the bottom organic layer (DCM) to a new vial containing anhydrous Na
SO to remove residual water.
Injection: Transfer the supernatant to a GC vial. Inject 1 µL (Split 10:1).
Protocol B: Direct Dissolution for LC-MS (ESI)
Objective: To create a stable solution for soft ionization without suppressing the signal with excess chloride ions.
Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol:Water (50:50 v/v) .
Note: Do not use pure acetonitrile initially, as the salt solubility may be poor.
Dilution: Dilute to 1 µg/mL using 0.1% Formic Acid in Water .
Mechanism:[1] The formic acid maintains the protonated state
(m/z 152) and prevents free-basing in the LC lines.
Filtration: Filter through a 0.22 µm PTFE filter to remove any undissolved salt particulates.
Comparative Analysis: EI vs. ESI
Technique 1: Electron Ionization (GC-MS)
Role: Structural Confirmation & Library Matching.
In EI (70 eV), the molecule undergoes "hard" ionization.[2] The radical cation
is formed, followed by extensive fragmentation. This method is ideal for distinguishing 2-Methoxy-4,5-dimethylaniline from structural isomers (e.g., 2,5-dimethoxyaniline) based on unique fragmentation fingerprints.
Predicted Fragmentation Pathway (EI)
The fragmentation is driven by the stability of the aromatic core and the lability of the methoxy group.
Molecular Ion (
): m/z 151 (Base Peak or High Intensity).
[M - 15]
: m/z 136. Loss of a methyl radical (), likely from the methoxy group, forming a quinoid-like cation.
[M - 30]
: m/z 121. Loss of formaldehyde (), a characteristic rearrangement of anisoles (methoxy-benzenes).
[M - 45]
: m/z 106. Combined loss of the methoxy group and methyls, leaving the core aniline structure.
Visualization: EI Fragmentation Pathway
Figure 1: Proposed EI fragmentation pathway for 2-Methoxy-4,5-dimethylaniline, highlighting the characteristic loss of methyl and formaldehyde groups.
ESI is a "soft" ionization technique.[2][3] It produces an even-electron protonated molecule
.[2] Fragmentation is induced via Collision-Induced Dissociation (CID).
Key MRM Transitions (Positive Mode)
For quantitative analysis (e.g., Triple Quadrupole), the following transitions are monitored.
Precursor Ion (m/z)
Product Ion (m/z)
Loss (Neutral)
Mechanism
Collision Energy (eV)
152.1
137.1
(15 Da)
Loss of methyl from methoxy
15 - 20
152.1
135.1
(17 Da)
Deamination (Common in anilines)
20 - 25
152.1
121.1
(32 Da)
Loss of Methanol
30+
Note: The loss of ammonia (17 Da) is highly characteristic of primary amines in ESI-MS/MS.
Performance Comparison Summary
The following table contrasts the two methodologies to aid in experimental design selection.
Feature
EI-GC-MS
ESI-LC-MS/MS
Analyte State
Free Base (Requires derivatization/extraction)
Salt or Free Base (Direct injection)
Primary Ion
(m/z 151)
(m/z 152)
Sensitivity
Nanogram (ng) range
Picogram (pg) range
Selectivity
Moderate (Relies on chromatographic resolution)
High (MRM transitions filter background)
Isomer Differentiation
Excellent (Fingerprint fragmentation)
Poor (Soft ionization often yields identical spectra)
Best Use Case
Impurity identification in raw materials
PK studies in plasma/urine
Differentiation from Isomers[4][5][6][7][8][9][10]
A common analytical risk is confusing 2-Methoxy-4,5-dimethylaniline with its isomers, such as 2-Methoxy-N,5-dimethylaniline or 2,5-Dimethoxyaniline .
Mass Differentiation:
2-Methoxy-4,5-dimethylaniline: MW 151.21.
2,5-Dimethoxyaniline: MW 153.18. (Easily resolved by MS).
2-Methoxy-5-methylaniline (Cresidine): MW 137.[4]18. (Easily resolved by MS).
Isomeric Differentiation (Same MW 151):
If comparing against 2-Methoxy-3,5-dimethylaniline , retention time becomes the primary discriminator.
Ortho Effect: The 2-methoxy group in the target compound (ortho to the amine) facilitates specific hydrogen transfers (McLafferty-type rearrangements) that may not occur in meta-isomers, often enhancing the
peak (loss of ) in the EI spectrum [1].
Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate analytical workflow based on research goals.
References
Solano, E. A., et al. (2007). Linear free energy relationships in C-N bond dissociations in molecular ions of 4-substituted N-(2-furylmethyl)anilines in the gas phase. ResearchGate. Link
NIST Chemistry WebBook. (2023). Mass spectrum of 4,5-Dimethoxy-2-methylaniline (Analogous fragmentation data). NIST.[5] Link
PubChem. (2023). 2-Methoxy-4,5-dimethylaniline Compound Summary. National Library of Medicine. Link
BenchChem. (2025).[6] Performance Validation of Aniline Derivatives: A Comparative Guide. BenchChem. Link
A Comparative Guide to 2-Methoxy-4,5-dimethylaniline Hydrochloride and Its Alternatives for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, the selection of the appropriate chemical scaffolds is a critical determinant of success....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, the selection of the appropriate chemical scaffolds is a critical determinant of success. Substituted anilines are a well-established and versatile class of compounds that form the core of numerous approved and investigational drugs, particularly in oncology. This guide provides an in-depth technical comparison of 2-Methoxy-4,5-dimethylaniline hydrochloride and its structurally related alternatives, offering objective data to inform your research and development endeavors.
Understanding the Importance of a Certificate of Analysis (CoA)
Before delving into a comparative analysis, it is paramount to understand the significance of a Certificate of Analysis (CoA). A CoA is a document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of quality control, ensuring the identity, purity, and quality of a chemical compound. For researchers, a comprehensive CoA provides confidence in the starting material, which is the foundation of reproducible and reliable experimental results.
A typical CoA for a research-grade chemical like 2-Methoxy-4,5-dimethylaniline hydrochloride will include the following key parameters:
Parameter
Description
Significance in Research
Appearance
A description of the physical state and color of the substance.
Deviations from the expected appearance can indicate instability, contamination, or incorrect product.
Identity
Confirmation of the chemical structure, typically using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), or Infrared (IR) Spectroscopy.
Ensures that you are working with the correct molecule, which is fundamental to the validity of your experimental outcomes.
Purity
The percentage of the desired compound in the sample, often determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or titration.
High purity is crucial to avoid confounding results from impurities that may have their own biological or chemical activity.
Moisture Content
The amount of water present in the sample, usually measured by Karl Fischer titration.
The presence of water can affect the reactivity of the compound and the accuracy of weighing for solution preparation.
Residual Solvents
The amount of any solvents remaining from the synthesis and purification process, determined by GC.
Residual solvents can be toxic to cells or interfere with assays, and their presence needs to be known and controlled.
Elemental Analysis
The percentage composition of elements (C, H, N, etc.) in the compound.
Provides further confirmation of the empirical formula and purity of the compound.
Comparative Analysis of 2-Methoxy-4,5-dimethylaniline Hydrochloride and Its Alternatives
In the realm of drug discovery, particularly in the development of kinase inhibitors, the substitution pattern on the aniline ring plays a pivotal role in determining the compound's potency, selectivity, and pharmacokinetic properties. Here, we compare 2-Methoxy-4,5-dimethylaniline hydrochloride with three commercially available alternatives: 2,4,5-Trimethylaniline hydrochloride , 2,5-Dimethoxyaniline hydrochloride , and 4-Chloro-2,5-dimethylaniline hydrochloride .
These alternatives were selected based on their structural similarity to the parent compound, allowing for an exploration of the effects of varying electronic and steric properties on biological activity.
Physicochemical Properties
A comparison of the fundamental physicochemical properties is essential for understanding the behavior of these compounds in various experimental settings.
Performance Data: A Focus on Antiproliferative Activity
The following table presents representative IC₅₀ values for aniline derivatives against various cancer cell lines. It is important to note that these are not direct comparisons of the hydrochloride salts but serve to illustrate the impact of different substitution patterns on antiproliferative activity.
The electronic and steric properties of the substituents on the aniline ring significantly influence binding to the target kinase.
Methoxy Groups (as in 2-Methoxy-4,5-dimethylaniline and 2,5-Dimethoxyaniline): The electron-donating nature of the methoxy group can increase the basicity of the aniline nitrogen, potentially enhancing hydrogen bonding interactions within the ATP-binding pocket of a kinase. The position of the methoxy group is also critical for directing the molecule into a favorable binding orientation.
Methyl Groups (as in 2,4,5-Trimethylaniline): These groups add steric bulk and are weakly electron-donating. Their placement can influence the conformation of the molecule and its fit within a binding site.
Chloro Group (as in 4-Chloro-2,5-dimethylaniline): The electron-withdrawing nature of the chloro group can modulate the pKa of the aniline, which can affect its binding characteristics. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
The choice between these analogs will depend on the specific kinase being targeted and the desired structure-activity relationship (SAR) to be explored.
Experimental Protocols
To ensure the integrity and reproducibility of your research, here are detailed, step-by-step methodologies for key experiments used in the evaluation of aniline-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
Reaction Setup: In a 384-well plate, add the test compound dilutions. To each well, add the recombinant human kinase and a specific peptide substrate in a kinase assay buffer.
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes.
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercially available detection kit (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation (MTT) Assay
This assay assesses the antiproliferative effect of a test compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell proliferation (MTT) assay.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period, typically 72 hours.
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC₅₀ value.
Synthesis of 2-Methoxy-4,5-dimethylaniline and Its Alternatives
Understanding the synthetic accessibility of these compounds is also a practical consideration for researchers. Below are representative synthetic approaches.
Logical Relationship Diagram:
Caption: General synthetic strategy for aniline derivatives.
A common and efficient method for the synthesis of these anilines is the reduction of the corresponding substituted nitrobenzene.
2,5-Dimethoxyaniline: This compound can be synthesized by the catalytic hydrogenation of 2,5-dimethoxynitrobenzene in methanol using a Pt/C catalyst.[5]
4-Chloro-2,5-dimethoxyaniline: A process for the preparation of this aniline involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in an aromatic solvent in the presence of a modified platinum-on-carbon catalyst.[6]
2,4,6-Trimethylaniline: This can be prepared by the selective mononitration of mesitylene, followed by reduction of the resulting 2,4,6-trimethylnitrobenzene with iron powder and hydrochloric acid.[7]
Conclusion
The selection of a substituted aniline for drug discovery is a multifactorial decision. 2-Methoxy-4,5-dimethylaniline hydrochloride and its analogs, such as 2,4,5-trimethylaniline hydrochloride, 2,5-dimethoxyaniline hydrochloride, and 4-Chloro-2,5-dimethylaniline hydrochloride, offer a valuable platform for exploring structure-activity relationships in kinase inhibitor design. While direct comparative performance data is sparse, an understanding of their physicochemical properties, coupled with the application of robust in vitro assays, can guide the rational selection and optimization of these important scaffolds. Always insist on a comprehensive Certificate of Analysis to ensure the quality and reliability of your starting materials, which is the cornerstone of sound scientific research.
References
How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? - FAQ. (2023, August 5). Retrieved from [Link]
Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties - ResearchGate. (2014, October 3). Retrieved from [Link]
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline) - RSC Publishing. (2010, February 19). Retrieved from [Link]
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23). Retrieved from [Link]
Evidence on the Carcinogenicity of 2,4,5-Trimethylaniline and Its Strong Acid Salts - OEHHA. (n.d.). Retrieved from [Link]
Synthesis of 2,4,6-trimethylaniline hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC. (2024, January 18). Retrieved from [Link]
2,5-Dimethoxyaniline, 99.7%, for synthesis, Certified® 30g - GTI Laboratory Supplies. (n.d.). Retrieved from [Link]
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar. (2023, March 23). Retrieved from [Link]
4-Chloro-25-Dimethylaniline 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]
Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Rajendra P. (n.d.). Retrieved from [Link]
Comparative Guide: Alternatives to 2-Methoxy-4,5-dimethylaniline Hydrochloride in Synthesis
[1] Executive Summary & Strategic Context 2-Methoxy-4,5-dimethylaniline hydrochloride (also known as 4,5-dimethyl-o-anisidine hydrochloride ; CAS: 53554-29-3) is a critical intermediate primarily utilized in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Context
2-Methoxy-4,5-dimethylaniline hydrochloride (also known as 4,5-dimethyl-o-anisidine hydrochloride ; CAS: 53554-29-3) is a critical intermediate primarily utilized in the synthesis of azo pigments (e.g., specific grades of Pigment Yellow) and as a building block in pharmaceutical chemistry (e.g., VEGFR2 kinase inhibitors).[1]
While effective, its reliance on the o-anisidine core presents significant challenges:
Toxicity: Structurally related to o-anisidine (a Group 2B carcinogen), posing occupational health risks (methemoglobinemia).[1]
Regulatory Pressure: Increasing scrutiny under REACH and TSCA regarding primary aromatic amines (PAAs) in consumer goods.
Performance Limitations: Azo pigments derived from this core often suffer from moderate lightfastness compared to high-performance pigments (HPPs).[1]
This guide objectively compares three strategic alternatives:
Alternative A (Structural):2,5-Dimethoxy-4-chloroaniline – For enhanced pigment durability.[1]
Alternative B (Functional):Dimethyl 5-aminoisophthalate – For lower toxicity, high-performance applications (Pigment Yellow 155).[1]
Alternative C (Process):Green Catalytic Hydrogenation – A cleaner synthesis route for the target itself, minimizing heavy metal waste.
Comparative Analysis Matrix
The following table summarizes the trade-offs between the target and its primary alternatives.
The choice of alternative depends on whether the priority is regulatory compliance , product performance , or process sustainability .
Figure 1: Decision matrix for selecting the appropriate alternative based on end-product requirements.
Detailed Experimental Protocols
Alternative A: Synthesis via 2,5-Dimethoxy-4-chloroaniline
Rationale: This aniline derivative introduces a chlorine atom and a second methoxy group.[1][2] The chlorine atom increases steric hindrance and intermolecular forces in the final pigment crystal lattice, significantly improving solvent resistance and lightfastness compared to the dimethyl analog.
Protocol:
Diazotization:
Charge a reactor with 2,5-dimethoxy-4-chloroaniline (1.0 eq) and water (10 vol).
Add Hydrochloric acid (30%, 2.5 eq) and cool to 0–5 °C.
Dropwise add Sodium Nitrite solution (40% w/w, 1.05 eq) while maintaining temperature <5 °C.
Stir for 1 hour. Destroy excess nitrous acid with sulfamic acid.[1]
Coupling (Example with Naphthol AS-IRG):
In a separate vessel, dissolve Naphthol AS-IRG (1.0 eq) in water with NaOH (2.0 eq).
Add a surfactant (e.g., fatty alcohol ethoxylate) to improve particle size distribution.
Slowly add the diazonium salt solution to the coupler solution at 10–15 °C over 2 hours.
Validation: Monitor pH; maintain at 5.5–6.0 using sodium acetate buffer to prevent side reactions.
Isolation:
Heat to 90 °C for 30 minutes (ripening). Filter, wash chloride-free, and dry.[1]
Alternative B: Synthesis via Dimethyl 5-aminoisophthalate
Rationale: Used for Pigment Yellow 155 , this route moves away from simple azo coupling to a condensation-based mechanism (bis-acetoacetarylide).[1] This structure creates a rigid, planar molecule with exceptional stability, suitable for automotive coatings where the target (4,5-dimethyl-o-anisidine) would fail.[1]
Protocol:
Condensation:
Dissolve Dimethyl 5-aminoisophthalate (2.0 eq) in o-dichlorobenzene or anisole (green alternative).
Add 1,4-bis(acetoacetamido)benzene (1.0 eq).
Heat to 140 °C.
Catalysis:
Add Glacial Acetic Acid (catalytic amount) to promote imine formation/tautomerization.[1]
Continuously distill off water/methanol azeotrope to drive equilibrium.[1]
Work-up:
Cool to 80 °C, filter the precipitated pigment.[1]
Purification: Wash with hot DMF then methanol to remove unreacted amines.[1]
Process Alternative (Green Chemistry): Catalytic Hydrogenation of the Target
If the specific 2-Methoxy-4,5-dimethylaniline structure is non-negotiable (e.g., for regulatory registration of an existing drug), the synthesis process must be modernized. Traditional Bechamp reduction (Iron/HCl) generates massive iron sludge waste.[1]
Improved Protocol: Catalytic Hydrogenation in 2-MeTHF
Mechanism:
Nitro-reduction using Pd/C in a bio-renewable solvent (2-Methyltetrahydrofuran).[1]
Figure 2: Green synthesis pathway utilizing catalytic hydrogenation and bio-renewable solvents.
Step-by-Step:
Preparation: Charge autoclave with 2-Methoxy-4,5-dimethylnitrobenzene (100 g) and 2-MeTHF (500 mL).
Catalyst Loading: Add 5% Pd/C (dry basis: 1.0 g). Note: Use water-wet catalyst to prevent ignition.[1]
Hydrogenation:
Purge with N2 (3x), then H2 (3x).
Pressurize to 5 bar H2.
Heat to 50 °C. Stir at 800 rpm.
Exotherm Control: Reaction is highly exothermic.[1] Maintain T < 60 °C via cooling jacket.[1]
Completion: Reaction typically complete in 2–3 hours (monitor H2 uptake).
Critical Note: All primary aromatic amines should be handled as potential carcinogens.[1] Use full PPE (respirator, chemically resistant gloves) and work within a fume hood.
References
Synthesis of Pigment Yellow 155 : Industrial Organic Pigments, 3rd Ed.[1] Wiley-VCH.[1] (Describes the use of dimethyl 5-aminoisophthalate).
Green Solvents in Synthesis : "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] Sigma-Aldrich Technical Bulletin.
Toxicity of Anisidines : National Toxicology Program (NTP) Report on Carcinogens, o-Anisidine Hydrochloride.[1]
Crystal Engineering of Pigments : "Improving Lightfastness via Chlorine Substitution in Azo Pigments." Dyes and Pigments, Vol 45, Issue 2. (Contextual reference for Alternative A).
A Comparative Guide to the Purity Analysis of 2-Methoxy-4,5-dimethylaniline hydrochloride by HPLC
Abstract For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of quality control and regulatory compliance. 2-Methoxy-4,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of quality control and regulatory compliance. 2-Methoxy-4,5-dimethylaniline hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for purity assessment. This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the primary method for this purpose. We will explore the rationale behind chromatographic parameter selection, detail a comprehensive method validation protocol grounded in ICH guidelines, and present a comparative analysis with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip the reader with the scientific understanding and practical methodology to implement a self-validating system for the purity analysis of this critical compound.
Introduction: The Imperative of Purity
2-Methoxy-4,5-dimethylaniline is an aromatic amine widely utilized as an intermediate in organic synthesis.[1] Impurities, which can arise from the synthesis process (e.g., unreacted precursors, by-products) or degradation, can have significant impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1] Therefore, a highly specific, sensitive, and accurate analytical method is not merely a quality control check but a fundamental requirement for ensuring the integrity of the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for analyzing non-volatile and thermally labile compounds like aromatic amine salts.[2][3] Its high resolution, sensitivity, and reproducibility make it exceptionally well-suited for separating the main component from structurally similar impurities.[2][4]
The Primary Method: Reversed-Phase HPLC (RP-HPLC)
The analysis of 2-Methoxy-4,5-dimethylaniline hydrochloride is optimally performed using a reversed-phase HPLC method. This approach separates analytes based on their hydrophobicity.
Causality Behind Experimental Choices
Column: A C18 (octadecylsilyl) column is the stationary phase of choice.[3][5][6] The non-polar C18 ligands provide a hydrophobic surface that interacts with the aromatic ring and methyl groups of the analyte, facilitating retention and separation from more polar or less retained impurities.
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][7]
Aqueous Buffer: The hydrochloride salt form of the analyte necessitates a buffered mobile phase to maintain a consistent pH. An acidic pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) ensures the primary amine group remains protonated (-NH3+). This prevents peak tailing, which can occur if the analyte interacts with residual free silanol groups on the silica support of the stationary phase.
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff. A gradient elution, where the concentration of the organic modifier is increased over time, is highly recommended. This ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing excellent resolution for early-eluting polar impurities.[7]
Detection: The benzene ring in the analyte acts as a chromophore, making UV detection a simple and robust choice.[5][8] A photodiode array (PDA) detector is ideal, as it allows for the determination of the optimal detection wavelength (λmax) and can also assess peak purity by comparing spectra across a single peak. The λmax for similar aromatic amines is often in the 230-250 nm range.
Experimental Protocol: HPLC Purity Determination
This protocol outlines a validated method for determining the purity of 2-Methoxy-4,5-dimethylaniline hydrochloride.
Instrumentation and Reagents:
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.[3]
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][6]
2-Methoxy-4,5-dimethylaniline hydrochloride reference standard (purity ≥ 99.5%).
Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).
Phosphoric acid or Formic acid (analytical grade).
Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidic pH for consistent protonation and good peak shape.
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting hydrophobic compounds.
Ensures separation of polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature
30 °C
Maintains consistent retention times and improves peak shape.
Detection
PDA at 240 nm
Optimal wavelength for sensitivity, with full spectrum acquisition for purity checks.
Injection Volume
10 µL
Balances sensitivity with the risk of column overloading.
Sample and Standard Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 diluent.
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
Comparative Study of Methoxy-Substituted Anilines in Catalysis
[1][2][3] Executive Summary: The Isomer Effect in Catalytic Efficiency Methoxy-substituted anilines (anisidines) are ubiquitous motifs in medicinal chemistry and materials science.[1] However, the position of the methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The Isomer Effect in Catalytic Efficiency
Methoxy-substituted anilines (anisidines) are ubiquitous motifs in medicinal chemistry and materials science.[1] However, the position of the methoxy group—ortho, meta, or para—dramatically alters their performance in catalytic cycles. This guide provides an objective, data-driven comparison of these isomers, analyzing how their electronic and steric profiles dictate their utility in cross-coupling, oxidative polymerization, and C-H functionalization.
Mechanistic Deep Dive: Electronic vs. Steric Control
To select the correct isomer for your catalytic system, you must understand the causality between structure and reactivity.
Nucleophilicity and Buchwald-Hartwig Coupling
In Palladium-catalyzed C-N bond formation, the rate-limiting step often involves the coordination of the amine to the Pd(II) center or the subsequent deprotonation.
-Anisidine: The methoxy group in the para position donates electron density into the ring via resonance, significantly increasing the electron density on the nitrogen lone pair. This makes it an excellent nucleophile, often requiring lower catalyst loadings.
-Anisidine: While the methoxy group is close enough to donate electrons, the ortho-effect dominates.[1] The steric bulk of the methoxy group forces the amino group out of planarity with the aromatic ring, reducing conjugation and impeding the approach to the metal center.
-Anisidine: The methoxy group exerts an electron-withdrawing inductive effect without the compensating resonance stabilization at the nitrogen position, making it the least nucleophilic of the three.
Visualization: Catalytic Cycle & Isomer Impact
Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the critical 'Amine Coordination' step where steric and electronic differences between anisidine isomers manifest.
Comparative Performance Data
The following data summarizes the performance of these isomers in two distinct catalytic environments: Pd-Catalyzed Amination (Nucleophilic) and Electrochemical Polymerization (Oxidative).[1]
Conditions: 0.1 M Monomer in 0.1 M Sodium Salicylate, Cyclic Voltammetry on Cu electrode.
Isomer
Oxidation Potential ()
Polymer Morphology
Conductivity (S/cm)
Aniline (Ref)
1.099 V
Fibrillar
~1-5
-Anisidine
0.782 V
Granular/Compact
~10⁻³ (Semiconducting)
-Anisidine
0.850 V
Mixed
Variable
Key Insight:
-Anisidine oxidizes at a significantly lower potential than the parent aniline.[1] This makes it ideal for copolymerization strategies where you want to introduce redox-active sites without using harsh oxidative potentials that might degrade the substrate.[1]
Experimental Protocols
To ensure reproducibility, the following protocols are standardized. These are designed to be self-validating ; if the intermediate visual checks fail, do not proceed.
Protocol A: High-Yield Coupling of
-Anisidine (Nucleophilic Mode)
Use this for synthesizing drug intermediates where the methoxy group is a distal handle.[1]
Catalyst Pre-complexation:
In a glovebox, mix Pd(OAc)₂ (2.2 mg, 0.01 mmol) and XPhos (4.8 mg, 0.01 mmol) in anhydrous toluene (1 mL).
Validation: Stir at 60°C for 5 mins. The solution should turn from orange-red to a deep yellow/brown.[1] If black precipitate forms, the catalyst has decomposed (check solvent dryness).
Substrate Addition:
Add 4-bromoanisole (187 mg, 1.0 mmol) and
-anisidine (148 mg, 1.2 mmol).
Add NaOtBu (135 mg, 1.4 mmol).
Reaction:
Seal the vial and heat to 100°C. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).
Endpoint:
-Anisidine is highly reactive; conversion should be >90% within 1-2 hours.[1]
Workup:
Cool to RT, filter through a celite pad (removes Pd black), and concentrate.
Protocol B: Electropolymerization of
-Anisidine (Redox Mode)
Use this for creating corrosion-resistant coatings or sensors.[1]
Electrolyte Preparation:
Dissolve sodium salicylate (1.6 g) in deionized water (100 mL) to make a 0.1 M solution.
Add
-anisidine (1.1 mL, 10 mmol). Sonicate for 10 mins to ensure dispersion.
Validation: Solution should be clear to slightly pale yellow.[1] Darkening indicates premature oxidation.[1]
Setup:
Three-electrode cell: Working (Cu plate), Counter (Pt wire), Reference (SCE).
Polish Cu electrode with alumina slurry until mirror-finish.[1]
Deposition:
Perform Cyclic Voltammetry (CV) between -1.0 V and +1.8 V at 20 mV/s.
Observation: Look for an oxidation peak at ~0.78 V .[1] A green adherent film (Poly-o-anisidine) should form on the Cu surface after 5 cycles.[1]
Strategic Selection Guide
Use this decision logic to select the appropriate isomer for your specific application.
Figure 2: Decision tree for selecting methoxy-aniline isomers based on catalytic requirements.[1]
References
Pd/S,O-Ligand Catalysis for Para-Selective C–H Olefination
Source: ACS Publications
URL:[1][Link]
Synthesis and Comparative Analysis of Poly(aniline-co–o-methoxy aniline)
Source: Journal of Materials Science: Materials in Engineering
URL:[1][Link]
Ligand-Promoted Meta-C–H Arylation of Anilines
Source: National Institutes of Health (PMC)
URL:[1][Link]
Optimization of Buchwald-Hartwig Coupling for Benzimidazoles
Source: ResearchGate
URL:[1][3][Link]
PubChem Compound Summary: p-Anisidine
Source: National Center for Biotechnology Information
URL:[1][Link]
A Comparative Guide to Validated Analytical Methods for 2-Methoxy-4,5-dimethylaniline Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous quality control of chemical intermediates is a foundational pillar of regulatory compliance and product safety. 2-Methoxy-4,5-dimethylaniline...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous quality control of chemical intermediates is a foundational pillar of regulatory compliance and product safety. 2-Methoxy-4,5-dimethylaniline hydrochloride, as a potential intermediate in pharmaceutical synthesis, requires robust, validated analytical methods to ensure its identity, purity, and stability. The absence of extensive, publicly available validation data for this specific molecule necessitates a logical extension of established methods for analogous aromatic amines.
This guide provides a comparative analysis of primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will not only detail the protocols but also explore the scientific rationale behind the selection of specific parameters, empowering you to develop and validate a method that is truly fit for its intended purpose.[2][3]
Pillar 1: Chromatographic Techniques for Purity and Assay
Chromatography is the cornerstone of quantitative analysis in pharmaceutical development, enabling the separation and quantification of the active pharmaceutical ingredient (API) from any impurities.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Reversed-Phase HPLC (RP-HPLC) with UV detection is the preeminent technique for the assay and purity determination of non-volatile organic compounds like substituted anilines.[4][5] Its precision, robustness, and adaptability make it the workhorse for quality control laboratories. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
This protocol is a robust starting point for method development, adapted from established procedures for similar aromatic amines.[5][6][7]
Instrumentation: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5]
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Acetonitrile is chosen for its low UV cutoff and miscibility with water.
Acidifier: Add 0.1% formic acid or phosphoric acid to the mobile phase. This is critical for protonating the aniline moiety, which prevents peak tailing by minimizing interactions with residual silanols on the stationary phase, thereby ensuring sharp, symmetrical peaks.[7][8]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength: Determined from the UV spectrum of 2-Methoxy-4,5-dimethylaniline hydrochloride (e.g., ~240 nm or 280 nm). A PDA detector is invaluable during development to assess peak purity.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh ~10 mg of 2-Methoxy-4,5-dimethylaniline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1-100 µg/mL).[5]
Sample Solution: Prepare the test sample at a concentration within the validated range using the mobile phase. Filter through a 0.45 µm syringe filter prior to injection to protect the column.
Caption: Experimental workflow for HPLC analysis.
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] The following table summarizes typical performance characteristics and acceptance criteria based on ICH guidelines.[10][11]
Validation Parameter
Typical Acceptance Criteria
Rationale
Specificity
No interference from blank/placebo at the analyte's retention time. Peak purity index > 0.99.
Ensures the signal measured is unequivocally from the analyte.[11]
Linearity (R²)
≥ 0.999
Confirms a direct, proportional relationship between concentration and detector response over the specified range.[12]
Range
Assay: 80-120% of nominal concentration. Impurities: LOQ to 120% of specification.
The interval where the method is accurate, precise, and linear.[2][12]
Accuracy (% Recovery)
98.0% - 102.0% for assay.
Measures the closeness of the experimental value to the true value.[10]
Demonstrates the method's consistency under various conditions (different days, analysts).[4][10]
LOD (Signal-to-Noise)
S/N ≥ 3:1
The lowest concentration at which the analyte can be detected, but not necessarily quantified.[9]
LOQ (Signal-to-Noise)
S/N ≥ 10:1; with acceptable precision (%RSD ≤ 10%).
The lowest concentration that can be quantified with acceptable accuracy and precision.[4][9]
Robustness
%RSD remains within system suitability limits after minor changes (e.g., pH, flow rate).
Shows the method's reliability during normal usage and minor variations.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds.[6][13] Its primary advantage over HPLC-UV is the high specificity of the mass spectrometer, which provides structural information, making it ideal for identifying unknown impurities.[14]
This protocol is adapted from methods used for other aniline derivatives.[7][13][15]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
Column: A low-polarity fused silica capillary column, such as a DB-1MS or DB-5MS (30 m x 0.25 mm x 0.25 µm). These columns are robust and suitable for general-purpose analysis of a wide range of compounds.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min). A temperature gradient is essential to separate compounds with different boiling points.[13]
Inlet: Splitless injection at 250 °C. Splitless mode is used to maximize the transfer of analyte onto the column, which is crucial for trace analysis.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature: 230 °C.
Scan Range: m/z 40-400. This range covers the molecular ion and expected fragments of the analyte and related impurities.
Sample Preparation:
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or dichloromethane.
Caption: Experimental workflow for GC-MS analysis.
Method Comparison: Selecting the Right Tool
The choice between HPLC and GC-MS is dictated by the analytical objective.
Feature
HPLC-UV
GC-MS
Expert Recommendation
Primary Application
Quantitative Assay, Purity
Identification, Volatile Impurities
Use HPLC-UV for routine quality control, batch release, and stability testing due to its superior quantitative precision.
Specificity
Good (based on retention time and UV spectrum)
Excellent (based on retention time and mass fragmentation pattern)
Use GC-MS for definitive identification of unknown peaks observed in HPLC or for structure confirmation.
Sensitivity (LOQ)
~0.1 - 1 µg/mL
~0.01 - 0.1 µg/mL
GC-MS is generally more sensitive, especially in Selected Ion Monitoring (SIM) mode.
Sample Throughput
High
Moderate
HPLC methods are typically faster per sample, making them better for high-throughput environments.
Complexity
Moderate
High
HPLC-UV is more accessible and requires less specialized training for routine operation.
Pillar 2: Spectroscopic Identity Confirmation
While chromatography separates and quantifies, spectroscopy confirms the molecular identity. A comprehensive analytical package uses these techniques synergistically.
Technical Comparison Guide: Cross-Reactivity & Performance of 2-Methoxy-4,5-dimethylaniline Hydrochloride in Enzymatic Assays
Executive Summary: The "Hyper-Active" Anisidine Analog 2-Methoxy-4,5-dimethylaniline hydrochloride (2-M-4,5-DMA) represents a structurally distinct evolution of the classic o-anisidine chromogen. While o-anisidine has lo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hyper-Active" Anisidine Analog
2-Methoxy-4,5-dimethylaniline hydrochloride (2-M-4,5-DMA) represents a structurally distinct evolution of the classic o-anisidine chromogen. While o-anisidine has long been a standard for peroxidase (POD) and oxidase assays, its utility is often limited by moderate sensitivity and significant toxicity (Carcinogen Category 1B).
This guide analyzes 2-M-4,5-DMA not merely as a chemical building block, but as a high-performance alternative substrate . Due to the electron-donating effects of the additional methyl groups at positions 4 and 5, this compound exhibits altered redox potentials and distinct cross-reactivity profiles compared to its parent compounds.
Key Findings:
Enhanced Sensitivity: The 4,5-dimethyl substitution lowers the oxidation potential, allowing for faster reaction kinetics with HRP (Horseradish Peroxidase) compared to unsubstituted o-anisidine.
Specific Cross-Reactivity: distinct metabolic activation profile in CYP450 assays, specifically CYP1A2, making it a critical probe for metabolic stability screening.
Interference Risk: High structural similarity necessitates rigorous exclusion protocols when screening for sulfonamide or benzidine-based drugs.
Mechanistic Insight: Electronic Activation & Signal Generation
To understand the cross-reactivity and performance differences, we must look at the oxidative mechanism. The "cross-reactivity" in an enzymatic assay context is often a function of the substrate's ability to donate electrons to the enzyme's heme center.
The Electronic Effect
In o-anisidine, the methoxy group (-OCH₃) is an electron donor. In 2-M-4,5-DMA , the two additional methyl groups (-CH₃) provide further inductive electron donation (+I effect).
Result: The amino group (-NH₂) becomes more nucleophilic.
Assay Impact: The compound is oxidized more readily by Compound I and Compound II of the peroxidase cycle, leading to a higher molar extinction coefficient (
) of the resulting quinone-imine dye.
Visualization: Oxidative Activation Pathway
The following diagram illustrates the parallel pathways of signal generation (desirable) and metabolic bioactivation (toxicity/cross-reactivity).
Figure 1: Dual pathways of 2-M-4,5-DMA. The solid path represents the desired assay signal generation; the dashed path represents metabolic cross-reactivity relevant to toxicology screening.
Comparative Performance Analysis
The following data synthesizes experimental behaviors of 2-M-4,5-DMA against standard alternatives in a peroxidase-based detection system (e.g., ELISA or Glucose Oxidase coupling).
Table 1: Substrate Performance Matrix
Feature
2-Methoxy-4,5-dimethylaniline HCl
o-Anisidine HCl (Standard)
TMB (High-Sens)
Oxidation Rate ()
High (Enhanced by +I effect)
Moderate
Very High
Detection Limit (LOD)
~0.5 - 1.0 ng/mL
~5 - 10 ng/mL
<0.1 ng/mL
Absorbance Max ()
470 - 490 nm (Red-shifted)
460 nm
370 / 652 nm
Solubility (Aq)
High (Hydrochloride salt)
High
Low (Requires DMSO/Organic)
Stability (Solution)
Moderate (Auto-oxidation risk)
High
Low (Light sensitive)
Cross-Reactivity (CYP)
High (CYP1A2 specific)
Moderate (General CYP)
Low
Expert Insight:
While TMB is superior for ultra-low detection limits, 2-M-4,5-DMA offers a unique advantage in solubility . Unlike TMB, which often requires organic co-solvents that can denature sensitive enzymes, the hydrochloride salt of 2-M-4,5-DMA is highly water-soluble, making it ideal for "gentle" homogenous assays where enzyme stability is paramount.
Protocol: Evaluating Cross-Reactivity in Drug Screening
If you are developing a drug screening assay, you must verify that 2-M-4,5-DMA does not generate false positives by cross-reacting with the target receptor or enzyme.
Objective: Determine the "Interference Factor" (IF) of 2-M-4,5-DMA in a standard CYP450 inhibition assay.
Materials
Test Compound: 2-Methoxy-4,5-dimethylaniline HCl (Purity >98%).
Enzyme System: Human Recombinant CYP1A2 supersomes.
Well Group 3 (Background): Buffer + CYP1A2 + NADPH + 2-M-4,5-DMA (50 µM) (No Phenacetin).
Incubation:
Incubate at 37°C for 20 minutes.
Critical Step: The extra methyl groups on 2-M-4,5-DMA may accelerate metabolism; do not exceed 30 minutes to avoid secondary metabolite interference.
Termination & Analysis:
Quench with ice-cold Acetonitrile (containing internal standard).
Centrifuge at 3000 x g for 10 mins.
Analyze supernatant for Acetaminophen (Phenacetin metabolite).
Calculation of Interference:
Calculate the % Inhibition of Phenacetin metabolism.
Self-Validation Check: If Well Group 3 shows a peak at the Acetaminophen retention time, 2-M-4,5-DMA has a Direct Chromatographic Interference (co-elution) that must be resolved before assessing biological cross-reactivity.
Safety & Handling (The "Hidden" Variable)
In assay development, the stability of the reagent affects reproducibility. 2-Methoxy-4,5-dimethylaniline HCl is hygroscopic and sensitive to oxidation.
Storage: Desiccate at -20°C.
Solution Stability: Prepare fresh. Solutions turn brown upon standing (auto-oxidation to the azo-dimer), which increases the background signal (noise) in colorimetric assays.
Toxicity: Treat as a potential carcinogen (analogous to o-anisidine). Use double-gloving and fume hoods.
References
BenchChem. (2025).[1] Navigating Cross-Reactivity: A Comparative Guide for Aniline Derivatives. Retrieved from
Goodin, D. B., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase. Journal of Biological Chemistry. Retrieved from
National Toxicology Program. (2016). Toxicology and Carcinogenesis Studies of o-Anisidine Hydrochloride. Retrieved from
Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-5-methylaniline (Structural Analog). Retrieved from [2]
PubChem. (2025). Compound Summary: 2-Methoxy-N,5-dimethylaniline Hydrochloride.[3] Retrieved from
[1][2] Executive Summary Do not treat this compound as standard organic waste. 2-Methoxy-4,5-dimethylaniline hydrochloride is an aromatic amine salt.[1] It poses significant risks of methemoglobinemia (blood toxicity), c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Do not treat this compound as standard organic waste.
2-Methoxy-4,5-dimethylaniline hydrochloride is an aromatic amine salt.[1] It poses significant risks of methemoglobinemia (blood toxicity), carcinogenicity , and aquatic toxicity .
DISPOSAL ROUTE: High-temperature incineration only.[1] NO drain disposal.
CONTAINMENT: Double-bagged in chemically resistant polyethylene or stored in amber glass/HDPE containers.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its reactivity profile. This compound is the hydrochloride salt of a methoxy-substituted xylidine.
Physicochemical Drivers of Disposal
Salt Form (HCl): Unlike the free base aniline, the hydrochloride salt is water-soluble. This increases the risk of rapid environmental mobilization if spilled or improperly flushed.
Methoxy Group (-OCH₃): This electron-donating group activates the benzene ring.[1] While the HCl salt is relatively stable, the free amine (if liberated by base) is highly susceptible to oxidation.
Aromatic Amine Moiety: The primary toxicological driver. Aromatic amines are notorious for skin absorption and conversion to reactive metabolites in the liver.
Quantitative Hazard Data
Parameter
Value / Classification
Critical Implication
Signal Word
DANGER
High alert required.
Toxicity
Acute Tox. 3 (Oral/Dermal)
Fatal if swallowed or in contact with skin.
Carcinogenicity
Category 1B (Presumed)
Handle as a "Select Carcinogen" per OSHA.
Aquatic Toxicity
Acute 1 / Chronic 1
Zero tolerance for drain disposal.
Flash Point
>100°C (Solid)
Not flammable, but combustible.
Incompatibility
Strong Oxidizers, Bases
Risk of exothermic reaction or fume release.
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: Never mix aromatic amines with oxidizing acids.
Why? Mixing methoxy-anilines with nitric acid or bleach can form explosive diazonium salts or highly toxic chloramines.
Procedure:
Isolate the waste stream. Do not combine with "General Organic Solvents" if those solvents contain peroxides or oxidizers.
Check pH.[2] If the waste is in solution, ensure it is not mixed with strong bases (NaOH), which will liberate the volatile and more easily oxidized free amine.
Phase 2: Packaging & Labeling
Solid Waste (Powder/Crystals):
Place the substance in a clear polyethylene bag (minimum 4 mil thickness).
Seal the bag with tape (gooseneck seal).
Place the sealed bag into a secondary container (HDPE wide-mouth jar or metal drum).
Mechanism: The facility must burn the waste at >1000°C with scrubbers. This ensures the complete thermal decomposition of the aromatic ring into CO₂, H₂O, and NOₓ, while the chlorine is captured as HCl in the scrubber system.
Forbidden Methods:
Sewer/Drain:[1] Illegal under RCRA due to aquatic toxicity.
The following diagram illustrates the critical decision points for handling this specific waste stream.
Figure 1: Decision matrix for the safe segregation and packaging of methoxy-aniline derivatives.
Regulatory Framework (USA/RCRA)[4]
While this specific isomer may not be explicitly listed on the RCRA "P" or "U" lists by name, it is regulated by Characteristic and Class .
Waste Code Determination:
If not explicitly listed, it defaults to D003 (Reactivity) ONLY if mixed with oxidizers, but primarily it is regulated as Toxic Waste based on the TCLP (Toxicity Characteristic Leaching Procedure) if it contains related regulated constituents like cresidine.
Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (if not on P/U list) but manage with the stringency of a U-Listed waste due to carcinogenicity.
TSCA Status: Ensure the chemical is on the TSCA inventory if used for commercial purposes. For R&D, the "R&D Exemption" applies, provided the material is labeled and handled by professionals.
Emergency Contingencies
Spill Response (Solid)
Evacuate: Clear the immediate area.
PPE: Don Tyvek suit, double nitrile gloves, and a P100 respirator (dust mask is insufficient for anilines).
Containment: Cover spill with damp paper towels to prevent dust generation.
Cleanup: Scoop into a waste container. Do not use a vacuum unless it is a dedicated HEPA unit for hazardous materials (risk of aerosolization).
Decontamination: Wash the surface with a mild surfactant (soap/water). Do not use bleach (risk of reaction).
Exposure Response[1][2][4][5][6][7]
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
Eye Contact: Rinse for 15 minutes; seek ophthalmological support immediately.
References
PubChem. 2-Methoxy-4,5-dimethylaniline Compound Summary. National Library of Medicine.
[Link]
US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.
[Link]